A 419259 (GMP)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVSOQRNTAPCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364042-47-7 | |
| Record name | A 419259 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364042477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A-419259 (GMP) in Chronic Myeloid Leukemia (CML) Cells: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of A-419259, a pyrrolopyrimidine-based inhibitor, in Chronic Myeloid Leukemia (CML) cells. A-419259 demonstrates potent anti-proliferative and pro-apoptotic effects in CML cell lines by selectively targeting Src family kinases (SFKs), key mediators in the oncogenic signaling cascade initiated by the Bcr-Abl fusion protein. This document details the molecular interactions, downstream signaling consequences, and provides comprehensive experimental protocols and quantitative data to support further research and development in this area.
Introduction to CML and the Role of Bcr-Abl
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a reciprocal translocation between chromosomes 9 and 22 that results in the formation of the BCR-ABL1 fusion gene.[1][2] The resulting Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival, the hallmarks of CML.[1][2] While tyrosine kinase inhibitors (TKIs) that directly target Bcr-Abl have revolutionized CML treatment, the emergence of resistance and the persistence of leukemic stem cells necessitate the exploration of alternative therapeutic strategies. One such strategy involves targeting downstream signaling pathways that are critical for Bcr-Abl-mediated oncogenesis.
A-419259: A Selective Src Family Kinase Inhibitor
A-419259 is a potent and selective inhibitor of Src family kinases (SFKs), including Src, Lck, and Lyn.[3] In CML, SFKs are crucial downstream effectors of the Bcr-Abl oncoprotein.[4] While A-419259 does not directly inhibit the kinase activity of Bcr-Abl, its targeted inhibition of SFKs effectively disrupts the signaling cascade that promotes CML cell proliferation and survival.[3][4]
Mechanism of Action of A-419259 in CML Cells
The primary mechanism of action of A-419259 in CML cells is the induction of apoptosis through the inhibition of SFK-mediated signaling pathways. By binding to the ATP-binding site of SFKs, A-419259 prevents their activation and subsequent phosphorylation of downstream targets.[5] This leads to the suppression of two critical pro-survival signaling cascades: the STAT5 and the Ras/Raf/MEK/ERK (MAPK) pathways.[4][6]
The inhibition of STAT5 and ERK phosphorylation prevents their translocation to the nucleus, where they would normally activate the transcription of genes involved in cell cycle progression and apoptosis inhibition. The ultimate consequence of this signaling blockade is the induction of programmed cell death in CML cells.[4][6]
Quantitative Data
The efficacy of A-419259 has been quantified through various in vitro assays, demonstrating its potent inhibitory activity against key kinases and CML cell lines.
| Target Kinase | IC50 (nM) |
| Src | 9 |
| Lck | <3 |
| Lyn | <3 |
| Table 1: Inhibitory activity of A-419259 against Src family kinases.[3] |
| CML Cell Line | IC50 (µM) |
| K-562 | 0.1 - 0.3 |
| Meg-01 | 0.1 |
| Table 2: Anti-proliferative activity of A-419259 in CML cell lines.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of A-419259 in CML cells.
Cell Viability Assay (CellTiter-Blue®)
This assay measures the metabolic activity of viable cells to determine the anti-proliferative effects of A-419259.
-
Cell Seeding: Seed CML cells (e.g., K-562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add varying concentrations of A-419259 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 20 µL of CellTiter-Blue® Reagent to each well.[7][8]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.[7][8]
-
Data Acquisition: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with A-419259.
-
Cell Treatment: Treat CML cells with A-419259 at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[9][10]
-
Analysis: Analyze the cells by flow cytometry within one hour.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of key signaling proteins like STAT5 and ERK.
-
Cell Lysis: Lyse A-419259-treated and control CML cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT5 and total ERK to confirm equal protein loading.
Conclusion
A-419259 represents a promising therapeutic agent for CML by effectively targeting the Bcr-Abl downstream signaling network through the inhibition of Src family kinases. Its ability to induce apoptosis in CML cells, including those that may be resistant to direct Bcr-Abl inhibitors, highlights the potential of this compound for further preclinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of A-419259 and similar SFK inhibitors in the context of CML and other related malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP-site inhibitors induce unique conformations of the acute myeloid leukemia-associated Src-family kinase, Fgr - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.in [promega.in]
- 8. promega.com [promega.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
A Comprehensive Technical Guide to A-419259 (GMP) in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
A-419259, also known as RK-20449, is a potent and selective second-generation pyrrolo-pyrimidine inhibitor with a primary function targeting the Src family of kinases (SFKs).[1][2] This compound has garnered significant interest in oncological research for its ability to disrupt key signaling pathways implicated in malignancies such as Chronic Myelogenous Leukemia (CML) and Acute Myeloid Leukemia (AML).[2][3][4] The Good Manufacturing Practice (GMP) grade of A-419259 ensures its quality and suitability for use as an auxiliary reagent in advanced applications like cell therapy.[5] This guide provides an in-depth analysis of its mechanism of action, inhibitory profile, and the experimental methodologies used for its characterization.
Mechanism of Action: An ATP-Site Inhibitor
A-419259 functions as an ATP-competitive inhibitor, directly targeting the catalytic domain of Src family kinases.[4][6] Its binding to the ATP pocket induces significant conformational changes that lock the kinase in an inactive state.
Key mechanistic features include:
-
Induction of a Closed Conformation: X-ray crystallography studies reveal that A-419259 binding causes the kinase to adopt a closed, inactive conformation. In this state, the SH3 and SH2 domains engage with the SH2-kinase linker and the C-terminal tail, respectively.[4]
-
Unique Active Site Conformation: The inhibitor promotes a "C-helix-out/DFG-in" conformation of the active site. This rotation of the αC-helix prevents a critical ion-pairing interaction between Glu310 and Lys295, which is essential for kinase activity.[6]
-
Extended Activation Loop: A-419259 binding stabilizes an extended conformation of the activation loop, projecting the autophosphorylation site (e.g., Tyr416 in Hck) away from the active site and into the solvent, thereby preventing autophosphorylation and subsequent kinase activation.[4][6]
By blocking the autophosphorylation of myeloid-specific kinases, A-419259 effectively disrupts oncogenic signaling pathways.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ATP-site inhibitors induce unique conformations of the acute myeloid leukemia-associated Src-family kinase, Fgr - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
The Discovery and Development of A-419259: A Potent Src Family Kinase Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
A-419259, also known as RK-20449, is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs). Its development marked a significant step in the exploration of SFK inhibitors for therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of A-419259, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its biological context.
Introduction: The Rationale for Src Kinase Inhibition
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK activity has been implicated in the pathogenesis of various human malignancies, including chronic myelogenous leukemia (CML). In CML, the constitutively active Bcr-Abl fusion protein is the primary driver of oncogenesis, and SFKs are key downstream effectors in the Bcr-Abl signaling cascade.[1] This understanding established SFKs as a critical therapeutic target for CML and other cancers.
Discovery and Synthesis
The discovery of A-419259 was the result of a focused effort to develop selective inhibitors of Src family kinases. While a detailed, step-by-step synthesis protocol for A-419259 is not publicly available in the reviewed literature, the general synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves a multi-step process. This typically includes the construction of the core pyrrolopyrimidine scaffold followed by the strategic addition of substituents to optimize potency and selectivity.
Mechanism of Action and Kinase Selectivity
A-419259 is an ATP-competitive inhibitor that targets the kinase domain of Src family members. It exhibits high affinity for several SFKs, thereby blocking their catalytic activity and downstream signaling.
Kinase Inhibition Profile
The inhibitory activity of A-419259 has been quantified against a panel of kinases, demonstrating its potency and selectivity for the Src family.
| Kinase | IC50 (nM) |
| Lck | <3 |
| Lyn | <3 |
| Hck | 0.43[2] |
| Src | 9 |
| c-Abl | 3000 |
| PKC | >33,000 |
Table 1: In vitro kinase inhibitory activity of A-419259.
Structural Basis of Inhibition
Crystallography studies of A-419259 in complex with Src family kinases have revealed the molecular basis for its inhibitory activity. These studies show that A-419259 binds to the ATP-binding pocket of the kinase domain, inducing a specific conformational state that is incompatible with catalytic activity.
In Vitro Biological Activity
The inhibitory effect of A-419259 on Src family kinases translates into potent anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly those dependent on Bcr-Abl signaling.
Cellular Proliferation and Apoptosis
A-419259 has demonstrated significant efficacy in inhibiting the growth of CML cell lines.
| Cell Line | Cell Type | IC50 (µM) for Proliferation | Effect on Apoptosis |
| K-562 | CML, Philadelphia chromosome-positive (Ph+) | 0.1 - 0.3[3] | Induces apoptosis in a dose-dependent manner[3] |
| Meg-01 | CML, Ph+ | ~0.1[3] | Not specified |
| DAGM/Bcr-Abl | Murine myeloid, Bcr-Abl transformed | 0.1 - 0.3 (in the absence of IL-3)[3] | Not specified |
| TF-1 | Erythroleukemia, Ph- | Unaffected at similar concentrations | Not specified |
| HEL | Erythroleukemia, Ph- | Unaffected at similar concentrations | Not specified |
Table 2: Cellular activity of A-419259 in various leukemia cell lines.
Inhibition of Bcr-Abl Signaling Pathway
A-419259 effectively disrupts the Bcr-Abl signaling network by inhibiting its key downstream effectors, the Src family kinases. This leads to the suppression of critical pro-survival and proliferative signals. Specifically, treatment with A-419259 has been shown to block the activation of Signal Transducer and Activator of Transcription 5 (STAT5) and Extracellular signal-regulated kinase (Erk).[1]
In Vivo Efficacy
The anti-tumor activity of A-419259 has been evaluated in preclinical animal models, demonstrating its potential for in vivo efficacy.
Patient-Derived Xenograft (PDX) Model of Acute Myeloid Leukemia (AML)
In a mouse patient-derived xenograft (PDX) model of acute myeloid leukemia (AML), administration of A-419259 at a dose of 30 mg/kg twice daily resulted in a significant reduction in the total number of AML cells and AML stem cells in both the bone marrow and spleen.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of A-419259 against purified Src family kinases.
Materials:
-
Purified recombinant kinase (e.g., Src, Lck, Lyn, Hck)
-
A-419259 stock solution (in DMSO)
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
96-well plates
-
Detection antibody (e.g., anti-phosphotyrosine)
-
Plate reader
Procedure:
-
Coat 96-well plates with the substrate peptide.
-
Prepare serial dilutions of A-419259 in kinase buffer.
-
Add the purified kinase to each well.
-
Add the A-419259 dilutions to the wells and incubate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature to allow for phosphorylation.
-
Stop the reaction and wash the plates.
-
Add a detection antibody conjugated to a reporter enzyme (e.g., HRP).
-
Add a substrate for the reporter enzyme and measure the signal using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (e.g., K-562 cells)
Objective: To determine the effect of A-419259 on the proliferation of cancer cell lines.
Materials:
-
K-562 cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
A-419259 stock solution (in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Seed K-562 cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of A-419259 in culture medium.
-
Add the A-419259 dilutions to the cells.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo AML Patient-Derived Xenograft (PDX) Model (General Protocol)
Objective: To evaluate the in vivo anti-tumor efficacy of A-419259.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Primary AML patient cells
-
A-419259 formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Expand primary AML cells from a patient sample.
-
Implant the AML cells into immunodeficient mice (e.g., intravenously or subcutaneously).
-
Allow the tumors to establish to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer A-419259 (e.g., 30 mg/kg, twice daily) or vehicle control to the respective groups.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, sacrifice the mice and harvest tumors and relevant tissues (e.g., bone marrow, spleen) for further analysis (e.g., counting of AML cells).
Conclusion
A-419259 is a potent and selective Src family kinase inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic effects in preclinical models of leukemia. Its ability to effectively block the Bcr-Abl signaling pathway highlights the therapeutic potential of targeting SFKs in CML and other related malignancies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the development of novel kinase inhibitors for cancer therapy. Further investigation into the clinical potential of A-419259 and similar compounds is warranted.
References
An In-Depth Technical Guide to A-419259 (GMP Grade)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of A-419259, a potent and selective inhibitor of the Src family of kinases (SFKs). This document consolidates key chemical properties, biological activities, and handling information for the Good Manufacturing Practice (GMP) grade of this compound, intended for research and drug development applications.
Chemical Identity and Properties
A-419259, also known as RK-20449, is a pyrrolopyrimidine-based ATP-competitive inhibitor of Src family kinases.[1][2] It is available in different forms, with the trihydrochloride salt being commonly used in research.
Table 1: Chemical and Physical Properties of A-419259 and its Trihydrochloride Salt
| Property | A-419259 (Free Base) | A-419259 Trihydrochloride |
| Synonyms | RK-20449[3] | RK-20449[3] |
| CAS Number | 364042-47-7[1][2] | 1435934-25-0[3][4] |
| Molecular Formula | C₂₉H₃₄N₆O | C₂₉H₃₄N₆O · 3HCl[3][5] |
| Molecular Weight | 482.62 g/mol | 592.00 g/mol [4] |
| Appearance | Crystalline solid | White to beige powder |
| Purity | ≥95%[3] | ≥98% (HPLC)[5] |
| λmax | Not specified | 238, 291 nm[3] |
Table 2: Solubility Data for A-419259 and its Trihydrochloride Salt
| Solvent | A-419259 (Free Base) Solubility | A-419259 Trihydrochloride Solubility |
| DMSO | 16 mg/mL (33.15 mM)[6] | Soluble to 20 mM[5] |
| Methanol | Not specified | 1.4 mg/mL[3] |
| Water | Not specified | Soluble to 100 mM[5] |
| PEG300/Tween80/ddH₂O | Formulation for in vivo use described[6] | Not specified |
| Corn Oil | Formulation for in vivo use described[6] | Not specified |
Biological Activity and Mechanism of Action
A-419259 is a highly selective and potent inhibitor of Src family kinases, which are non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, survival, and migration.[1][6] Dysregulation of SFK activity is implicated in various cancers, including chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).[3][5]
Table 3: Inhibitory Activity of A-419259 against Various Kinases
| Kinase Target | IC₅₀ (nM) | Reference |
| Src | 9 | [1][6] |
| Lck | <3 | [1][6] |
| Lyn | <3 | [1][6] |
| Hck | 0.43 - 11.26 | [3][5] |
| c-Abl | 3,000 | [3] |
| PKC | >33,000 | [3] |
A-419259 exerts its inhibitory effect by binding to the ATP-binding site of the kinase domain of SFKs.[7][8] This binding event stabilizes an inactive conformation of the kinase, characterized by an "αC-helix-out" arrangement, which prevents the necessary conformational changes for kinase activation and subsequent phosphotransfer.[7][8] This blockade of SFK autophosphorylation disrupts downstream signaling pathways critical for oncogenesis.[6]
Signaling Pathway
The following diagram illustrates the mechanism of action of A-419259 in inhibiting Src family kinase signaling.
Caption: Mechanism of A-419259 as a Src Family Kinase inhibitor.
Experimental Protocols
Detailed protocols for the chemical synthesis of A-419259 are proprietary. However, protocols for its use in biological assays are available from various studies.
In Vitro Kinase Assay
This protocol outlines a general method for assessing the inhibitory activity of A-419259 against purified Src family kinases.
Objective: To determine the IC₅₀ value of A-419259 for a specific Src family kinase.
Materials:
-
Purified recombinant Src family kinase (e.g., Src, Lck, Lyn).
-
A-419259 stock solution (e.g., 10 mM in DMSO).
-
Kinase buffer (composition varies, typically contains Tris-HCl, MgCl₂, DTT).
-
ATP.
-
Specific peptide substrate for the kinase.
-
Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits).
-
96-well or 384-well plates.
Procedure:
-
Prepare serial dilutions of A-419259 in kinase buffer.
-
Add the diluted A-419259 or vehicle control (DMSO) to the wells of the assay plate.
-
Add the purified kinase and peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the extent of substrate phosphorylation using a suitable detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the A-419259 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay
This protocol describes a method to evaluate the anti-proliferative effects of A-419259 on cancer cell lines.
Objective: To determine the IC₅₀ value of A-419259 for inhibiting the proliferation of a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., K-562, Meg-01).[3]
-
Complete cell culture medium.
-
A-419259 stock solution.
-
Cell proliferation reagent (e.g., Calcein-AM, MTS, or similar viability dyes).[9]
-
96-well cell culture plates.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of A-419259 in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of A-419259 or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC₅₀ value by plotting the inhibition against the drug concentration.
Caption: Workflow for a cell proliferation assay with A-419259.
Good Manufacturing Practice (GMP) Grade
The availability of A-419259 in GMP grade signifies that it is produced and controlled according to strict quality standards.[2][10] Good Manufacturing Practice is a system for ensuring that products are consistently produced and controlled according to quality standards appropriate for their intended use.[11]
Key Principles of GMP in Chemical Manufacturing:
-
Quality Management: A comprehensive quality system is in place to ensure product quality.[12]
-
Personnel: Adequately trained personnel are responsible for manufacturing and quality control.[12]
-
Premises and Equipment: Facilities and equipment are designed, maintained, and calibrated to prevent contamination and ensure consistent production.[12][13]
-
Documentation and Records: All processes are clearly defined, and all manufacturing and testing activities are meticulously documented.[12]
-
Production: Manufacturing processes are validated to ensure they consistently produce a product of the required quality.[11]
-
Quality Control: Rigorous testing is performed on starting materials, intermediates, and the final product to ensure they meet specifications.[13]
-
Validation: Processes and analytical methods are validated to demonstrate their reliability.[12]
While specific details of the GMP manufacturing process for A-419259 are proprietary, the GMP designation provides assurance of its purity, identity, and quality, making it suitable for use in preclinical studies and as an ancillary reagent in cell therapy applications.[2]
Handling and Storage
Storage:
-
Solid Form: Store at room temperature, desiccated.[5] For long-term storage, -20°C is recommended.[9]
-
Solutions: Prepare fresh solutions for optimal results.[6] Stock solutions in DMSO can be stored at -80°C for extended periods.[9] Avoid repeated freeze-thaw cycles.
Safety:
-
Handle in accordance with standard laboratory safety procedures.
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
This document is intended for research purposes only and not for human or veterinary use. The information provided is based on publicly available data and should be used as a guide. Researchers should consult the relevant literature and supplier documentation for the most up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A 419259 trihydrochloride | Src Family Kinase Inhibitors: R&D Systems [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ATP-site inhibitors induce unique conformations of the acute myeloid leukemia-associated Src-family kinase, Fgr - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A-419259 | RK-20449 | Src family kinase inhibitor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Health products policy and standards [who.int]
- 12. ema.europa.eu [ema.europa.eu]
- 13. youtube.com [youtube.com]
Foundational Research on the Kinase Inhibitor RK-20449 (A-419259): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on RK-20449, also known as A-419259, a potent pyrrolo-pyrimidine derivative with significant activity against Src family kinases (SFKs) and other key signaling molecules implicated in cancer. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways affected by this inhibitor.
Core Concepts: Mechanism of Action
RK-20449 (A-419259) is a selective inhibitor of Src family kinases, a group of non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, differentiation, and migration.[1][2] Dysregulation of SFK activity is a hallmark of various cancers, making them attractive therapeutic targets. RK-20449 also demonstrates inhibitory activity against other kinases, including Fms-like tyrosine kinase 3 (FLT3), which is frequently mutated in acute myeloid leukemia (AML).[3] The compound exerts its anti-cancer effects by blocking the autophosphorylation of these kinases, thereby disrupting downstream oncogenic signaling pathways.[1]
Quantitative Data Summary
The inhibitory activity of RK-20449 has been quantified against several kinases and cancer cell lines. The following tables summarize the key half-maximal inhibitory concentration (IC50) values reported in foundational studies.
| Kinase Target | IC50 (nM) | Reference(s) |
| Src | 9 | [1][2][4] |
| Lck | <3 | [1][2][4] |
| Lyn | <3 | [1][2][4] |
| Hck | 0.43 - 11.26 | [4] |
| Fyn | <100 | |
| Yes | <100 | |
| c-Abl | 3,000 | [4] |
| Protein Kinase C (PKC) | >33,000 | [4] |
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| K-562 | Chronic Myeloid Leukemia (CML), Ph+ | 0.1 - 0.3 | [2][4] |
| Meg-01 | Chronic Myeloid Leukemia (CML), Ph+ | 0.1 | [2][4] |
| DAGM/Bcr-Abl | Murine Myeloid Leukemia (IL-3 dependent) | 0.1 - 0.3 | [2] |
| Human Primary AML Cells | Acute Myeloid Leukemia (AML) | <1 in 17 of 25 cases |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. The following sections describe the key experimental protocols used in the initial characterization of RK-20449.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of RK-20449 to inhibit the enzymatic activity of purified kinases.
Protocol:
-
Reaction Mixture Preparation: A reaction buffer containing a specific peptide substrate for the target kinase (e.g., Src, Hck), ATP, and the purified kinase enzyme is prepared.
-
Inhibitor Addition: RK-20449 is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations. A control with solvent only is included.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a byproduct of the kinase reaction. This is achieved by converting the ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.
-
Data Analysis: The luminescence is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation and Viability Assays
These assays determine the effect of RK-20449 on the growth and survival of cancer cell lines.
MTT/MTS Assay Protocol:
-
Cell Plating: Leukemia cell lines (e.g., K-562, Meg-01) are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and allowed to adhere or stabilize overnight.
-
Compound Treatment: Cells are treated with various concentrations of RK-20449 or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation and Solubilization: The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. For the MTT assay, a solubilization solution is then added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.
Immunoblotting for Phosphorylated Proteins
This technique is used to assess the effect of RK-20449 on the phosphorylation status of target kinases and downstream signaling proteins within cells.
Protocol:
-
Cell Lysis: Cancer cells are treated with RK-20449 for a specified time, then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Src). A separate blot is often probed with an antibody against the total protein as a loading control.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imager.
In Vivo Xenograft Model for Acute Myeloid Leukemia
Animal models are used to evaluate the anti-tumor efficacy of RK-20449 in a living organism.
Protocol:
-
Cell Implantation: Immunodeficient mice (e.g., NOD/SCID) are sublethally irradiated to facilitate engraftment. Human AML cells are then injected intravenously or subcutaneously into the mice.
-
Tumor Growth and Monitoring: Tumor growth is monitored by measuring tumor volume (for subcutaneous models) or by assessing the percentage of human leukemia cells in the peripheral blood or bone marrow via flow cytometry (for disseminated models).
-
Drug Administration: Once tumors are established or a certain level of engraftment is reached, mice are treated with RK-20449 (e.g., administered orally or via intraperitoneal injection) or a vehicle control on a defined schedule and dose.
-
Efficacy Assessment: The effect of the treatment on tumor growth or leukemia burden is assessed. At the end of the study, mice are euthanized, and tumors or tissues are collected for further analysis (e.g., histology, immunoblotting).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by RK-20449 and a typical experimental workflow for its evaluation.
Src Family Kinase Signaling Pathway
Caption: Inhibition of the Src signaling pathway by RK-20449.
Bcr-Abl Signaling Pathway in CML
Caption: RK-20449 targets Src kinases in the Bcr-Abl pathway.
FLT3 Signaling Pathway in AML
Caption: RK-20449 inhibits constitutively active FLT3 signaling.
Experimental Workflow for RK-20449 Evaluation
Caption: A typical preclinical evaluation workflow for RK-20449.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of A-419259 (GMP) on Hematopoietic Stem Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259 is a potent and selective pyrrolo-pyrimidine inhibitor of the Src family kinases (SFKs), including Src, Lck, and Lyn.[1][2] This compound has garnered significant interest for its anti-proliferative and pro-apoptotic effects in various cancer models, particularly in chronic myeloid leukemia (CML).[1][2] The availability of a Good Manufacturing Practice (GMP) grade of A-419259 underscores its potential for clinical translation, particularly as an auxiliary agent in cell-based therapies. This technical guide provides an in-depth analysis of the effects of A-419259 on hematopoietic stem cell (HSC) proliferation, detailing its mechanism of action, relevant experimental protocols, and the signaling pathways involved.
Quantitative Data on A-419259 Activity
The inhibitory activity of A-419259 has been quantified against several key kinases, with a pronounced selectivity for the Src family. The following tables summarize the available data on its inhibitory concentrations.
Table 1: In Vitro Kinase Inhibitory Activity of A-419259
| Target Kinase | IC₅₀ (nM) |
| Lck | <3 |
| Lyn | <3 |
| Src | 9 |
| Hck | 11.26 |
| c-Abl | 3000 |
| PKC | >33,000 |
Table 2: Cellular Proliferation Inhibitory Activity of A-419259 in CML Cells
| Cell Line | Description | IC₅₀ (µM) |
| K-562 | Philadelphia chromosome-positive (Ph+) myeloid leukemia | 0.1 - 0.3 |
| Meg-01 | Ph+ myeloid leukemia | 0.1 |
| DAGM/Bcr-Abl | Bcr-Abl transformed myeloid cells (in the absence of IL-3) | 0.1 - 0.3 |
While the direct dose-dependent effects of A-419259 on the proliferation of normal, non-leukemic hematopoietic stem cells have not been extensively published, studies on mice with genetic deficiencies in Src family kinases (SFKs) provide valuable insights. These studies show that a lack of SFKs can lead to an increase in the number of hematopoietic stem and progenitor cells and enhance their colony-forming ability in response to specific cytokines like G-CSF and M-CSF.[5] Conversely, proliferation in response to other cytokines such as IL-3 and SCF was reduced.[5] This suggests that the effect of A-419259 on normal HSC proliferation is likely to be context-dependent, influenced by the specific cytokine milieu.
Signaling Pathways Modulated by A-419259 in Hematopoietic Stem Cells
A-419259 exerts its effects by inhibiting Src family kinases, which are crucial mediators in various signaling pathways that regulate cell proliferation, differentiation, and survival. In hematopoietic cells, SFKs are known to influence the STAT5 and Ras/MAPK (Erk) pathways, both of which are critical for stem cell fate decisions.
Proposed Signaling Pathway Downstream of Src Family Kinases in HSCs
The following diagram illustrates the proposed signaling cascade affected by A-419259 in hematopoietic stem cells. Inhibition of Src family kinases by A-419259 is expected to lead to reduced activation of downstream effectors like STAT5 and Erk, thereby influencing the balance between self-renewal and differentiation.
Experimental Protocols
Colony-Forming Unit (CFU) Assay to Assess Hematopoietic Progenitor Proliferation and Differentiation
This assay is a standard in vitro method to quantify and characterize hematopoietic progenitor cells based on their ability to form colonies in a semi-solid medium.
Materials:
-
Bone marrow mononuclear cells (BMMCs) or purified CD34+ cells
-
A-419259 (GMP grade) dissolved in a suitable solvent (e.g., DMSO)
-
MethoCult™ medium (e.g., from STEMCELL Technologies) containing appropriate cytokines (e.g., SCF, IL-3, EPO, G-CSF, M-CSF)
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS)
-
Sterile 35 mm culture dishes
-
Sterile syringes and needles
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Isolate BMMCs or purify CD34+ cells from bone marrow or peripheral blood using standard density gradient centrifugation and/or immunomagnetic selection methods.
-
A-419259 Preparation: Prepare a stock solution of A-419259 and make serial dilutions to achieve the desired final concentrations for the assay.
-
Cell Plating:
-
Thaw MethoCult™ medium at 4°C overnight.
-
Prepare a cell suspension in IMDM + 2% FBS at a concentration 10-fold higher than the final desired plating concentration.
-
Add the cell suspension and the appropriate dilution of A-419259 (or vehicle control) to the MethoCult™ medium.
-
Vortex the tube vigorously for 2-3 seconds to ensure thorough mixing.
-
Let the tube stand for 5-10 minutes to allow air bubbles to escape.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell-MethoCult™ mixture into each 35 mm culture dish.
-
Gently rotate the dish to ensure the medium covers the entire surface.
-
-
Incubation: Place the culture dishes in a larger petri dish with an open dish of sterile water to maintain humidity. Incubate at 37°C in a 5% CO₂ humidified incubator for 10-14 days.
-
Colony Scoring: After the incubation period, enumerate and classify the hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology using an inverted microscope.
Experimental Workflow for CFU Assay with A-419259
The following diagram outlines the key steps in the CFU assay.
Conclusion
A-419259 is a potent inhibitor of Src family kinases with demonstrated activity against leukemic cell proliferation. Its effect on normal hematopoietic stem cell proliferation is more nuanced, likely involving a shift in the balance between self-renewal and differentiation, mediated through the modulation of key signaling pathways such as STAT5 and Erk. The provided experimental protocols offer a framework for further investigation into the precise role of A-419259 in regulating hematopoiesis. Understanding these mechanisms is crucial for the development of novel therapeutic strategies, including the use of A-419259 in the context of hematopoietic stem cell transplantation and other cell-based therapies. Further research is warranted to establish a definitive dose-response relationship for A-419259 on the proliferation of healthy human hematopoietic stem cells.
References
The Role of A-419259 in Targeting Acute Myeloid Leukemia Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key challenge in treating AML is the persistence of leukemic stem cells (LSCs), a subpopulation of cells responsible for disease initiation, maintenance, and relapse. These LSCs are often resistant to conventional chemotherapy, highlighting the urgent need for targeted therapies that can effectively eradicate this cellular reservoir. A-419259, also known as RK-20449, has emerged as a promising investigational agent in this context. This pyrrolo-pyrimidine derivative is a potent and selective inhibitor of Src family kinases (SFKs), which are frequently overexpressed and activated in AML, particularly in LSCs.[1][2] This technical guide provides an in-depth overview of the role of A-419259 in AML stem cells, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
A-419259 exerts its anti-leukemic effects primarily through the inhibition of Src family kinases, including Hck, Fgr, Lyn, Lck, and Src.[3][4][5] Notably, Hematopoietic Cell Kinase (Hck) is highly expressed in AML-derived leukemic stem cells compared to their normal hematopoietic counterparts.[1][2] By inhibiting these kinases, A-419259 disrupts key oncogenic signaling pathways crucial for the survival and proliferation of AML stem cells.[3]
In addition to its potent activity against SFKs, A-419259 also demonstrates inhibitory effects on Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in AML and plays a critical role in leukemogenesis.[1][5] The dual inhibition of both SFKs and FLT3 by A-419259 provides a multi-pronged attack on the signaling networks that drive AML cell growth and survival.
Key downstream signaling pathways affected by A-419259 include:
-
STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a critical downstream effector of both SFKs and FLT3. Its activation is essential for the self-renewal and maintenance of LSCs.[6] A-419259 has been shown to block the phosphorylation and activation of STAT5.[4]
-
ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade that promotes cell proliferation and survival in AML. A-419259 has been demonstrated to inhibit ERK signaling.[4]
-
Fak/Pyk2 Pathway: A-419259 also inhibits the tyrosine phosphorylation of Focal Adhesion Kinase (Fak) and Proline-rich tyrosine kinase 2 (Pyk2), which are involved in cell adhesion and migration.[5]
Quantitative Data
The following tables summarize the in vitro efficacy of A-419259 against various myeloid leukemia cell lines and its in vivo activity in a patient-derived xenograft (PDX) model of AML.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K-562 | Chronic Myeloid Leukemia (CML) | 0.1 - 0.3 | [3][4] |
| Meg-01 | Chronic Myeloid Leukemia (CML) | 0.1 | [3][4] |
| In Vivo Model | Drug Administration | Effect | Reference |
| Patient-Derived Xenograft (PDX) of AML | 30 mg/kg, twice daily | Significantly reduced the total number of AML cells and AML stem cells in the bone marrow and spleen. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of A-419259 on AML stem cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of A-419259 on AML cells.
Materials:
-
96-well plates
-
AML cell lines (e.g., MV4-11, MOLM-14, THP-1, KG-1a)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
A-419259 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of A-419259 in complete culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest A-419259 concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in AML cells treated with A-419259.
Materials:
-
AML cells
-
A-419259
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with the desired concentrations of A-419259 for the indicated time. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Western Blot Analysis
This protocol is for detecting the phosphorylation status of key signaling proteins in AML cells treated with A-419259.
Materials:
-
AML cells
-
A-419259
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat AML cells with A-419259, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Visualizations
Signaling Pathway of A-419259 in AML Stem Cells
Caption: Signaling pathway of A-419259 in AML stem cells.
Experimental Workflow for In Vitro and In Vivo Testing of A-419259
Caption: Experimental workflow for testing A-419259.
Conclusion
A-419259 represents a promising therapeutic agent for the treatment of AML, with a clear mechanism of action that targets key survival pathways in leukemic stem cells. Its ability to inhibit both Src family kinases and FLT3 provides a strong rationale for its continued investigation. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals working to advance novel therapies for this challenging disease. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of A-419259 in AML.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Age‐associated myeloid malignancies – the role of STAT3 and STAT5 in myelodysplastic syndrome and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A-419259 (GMP): A Technical Guide to its Impact on Bcr-Abl Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active Bcr-Abl tyrosine kinase. While direct Bcr-Abl inhibitors have revolutionized CML therapy, the emergence of resistance necessitates the exploration of alternative therapeutic strategies. One such approach involves targeting downstream signaling nodes and feedback loops essential for Bcr-Abl-mediated oncogenesis. This technical guide provides an in-depth analysis of A-419259, a potent pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs). While not a direct inhibitor of Bcr-Abl, A-419259 effectively disrupts the Bcr-Abl signaling network by targeting key SFK members, such as Hck and Lyn, which are critical for the activation of downstream pathways and the stability of the Bcr-Abl oncoprotein itself. This document summarizes the quantitative biochemical and cellular activity of A-419259, details the experimental protocols for its characterization, and visualizes its mechanism of action through signaling pathway diagrams.
Introduction to Bcr-Abl and the Role of Src Family Kinases
The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, gives rise to the BCR-ABL1 fusion gene. The product of this gene, the Bcr-Abl protein, is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[1] Bcr-Abl's persistent kinase activity leads to the activation of a complex network of downstream signaling pathways, promoting uncontrolled cell proliferation and resistance to apoptosis.[2] Key among these pathways are the Ras/MAPK, PI3K/Akt, and JAK/STAT signaling cascades.[1]
Src family kinases (SFKs), a group of non-receptor tyrosine kinases, play a pivotal and multifaceted role in Bcr-Abl signaling. SFKs such as Hck, Lyn, and Fyn are often overexpressed and activated in CML cells. They act as crucial downstream effectors, linking Bcr-Abl to pathways like STAT5 activation, which is vital for leukemic cell survival. Furthermore, SFKs can directly phosphorylate Bcr-Abl, creating a positive feedback loop that enhances its oncogenic activity. Given their integral role in sustaining the malignant phenotype, SFKs have emerged as a compelling therapeutic target for overcoming resistance and enhancing the efficacy of CML treatments.
A-419259: A Potent Inhibitor of Src Family Kinases
A-419259 is a broad-spectrum, ATP-competitive pyrrolo-pyrimidine inhibitor with high affinity for Src family kinases. It is not a direct inhibitor of the Bcr-Abl kinase itself but exerts its anti-leukemic effects by globally inhibiting SFK activity within the cell. This disruption of a critical downstream signaling hub leads to the suppression of proliferation and the induction of apoptosis in Bcr-Abl-positive CML cell lines.
Quantitative Data on A-419259 Activity
The following tables summarize the inhibitory potency of A-419259 against key kinases and its anti-proliferative effects on CML cell lines.
Table 1: In Vitro Kinase Inhibition Profile of A-419259
| Kinase Target | IC50 (nM) |
| Hck | 0.43 |
| Lck | <3 |
| Lyn | <3 |
| Src | 9 |
| c-Abl | 3,000 |
Data sourced from commercially available product information and scientific literature.
Table 2: Anti-proliferative Activity of A-419259 in CML Cell Lines
| Cell Line | Bcr-Abl Status | Assay Type | IC50 (µM) |
| K-562 | Positive | Growth Inhibition | 0.1 - 0.3 |
| Meg-01 | Positive | Proliferation | ~0.1 |
| DAGM/Bcr-Abl | Positive | Proliferation (no IL-3) | 0.1 - 0.3 |
Data sourced from scientific literature.
Signaling Pathways and Mechanism of Action
A-419259's impact on Bcr-Abl signal transduction is indirect yet profound. By inhibiting SFKs, it effectively severs the link between Bcr-Abl and several of its critical downstream effectors, most notably the STAT5 and MAPK/Erk pathways.
References
A Technical Guide to the Preliminary Studies of A-419259 in Solid Tumor Models
Abstract: A-419259 has been identified as a potent, second-generation pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs).[1] Its mechanism involves the disruption of key oncogenic signaling pathways by blocking kinase autophosphorylation.[2] While a significant body of research focuses on its efficacy in hematological malignancies like Chronic Myelogenous Leukemia (CML), preliminary studies indicate its potential therapeutic utility in solid tumor models. This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and workflows.
Mechanism of Action
A-419259 is an ATP-competitive inhibitor that selectively targets Src family kinases, including Src, Lck, and Lyn.[1][2] By binding to the ATP pocket of the kinase domain, it stabilizes an inactive "DFG-in/αC-helix-out" conformation, as observed in co-crystallization studies with the SFK member Hck.[3][4][5] This action prevents the autophosphorylation necessary for kinase activation, thereby inhibiting downstream signaling cascades crucial for cell proliferation and survival, such as the Stat5 and Erk pathways.[6] The primary mode of action is the global inhibition of myeloid SFK activity, which has been shown to be essential for transformation by oncogenes like Bcr-Abl in CML models and holds therapeutic potential for other cancers where SFK signaling is dysregulated.[1][6]
Quantitative Data: In Vitro Efficacy
The potency of A-419259 has been quantified through both direct kinase inhibition assays and cellular proliferation assays. The available data, primarily from CML cell lines, demonstrates sub-micromolar activity.
Table 1: Kinase Inhibitory Activity of A-419259
| Target Kinase | IC50 Value | Reference |
|---|---|---|
| Src | 9 nM | [1][2] |
| Lck | <3 nM | [1][2] |
Table 2: Cellular Activity of A-419259 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Endpoint | IC50 Value | Reference |
|---|---|---|---|---|
| K-562 | Chronic Myelogenous Leukemia | Proliferation | 0.1 - 0.3 µM | [1] |
| Meg-01 | Chronic Myelogenous Leukemia | Proliferation | ~0.1 µM | [1] |
| DAGM/Bcr-Abl | CML Model | Proliferation | 0.1 - 0.3 µM | [1] |
| Various CML Lines | Chronic Myelogenous Leukemia | SFK Activity | 0.1 - 0.3 µM |[1] |
In Vivo Efficacy in a Solid Tumor Model
While most detailed studies focus on leukemia, a key preclinical study demonstrated the efficacy of A-419259 in a solid tumor model. In female CD-1 nude mice bearing orthotopic CAL51 human breast cancer tumors, treatment with A-419259 resulted in significantly reduced tumor growth compared to vehicle-treated controls.[1] This finding, although not extensively detailed in the public literature, provides the primary evidence for its potential application against solid tumors.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following protocols are based on published studies involving A-419259.
In Vitro Cell Proliferation Assay
This protocol is adapted from studies on primary CML progenitor cells and is suitable for solid tumor cell lines.[6]
-
Cell Plating: Plate tumor cells in triplicate in a 96-well plate at a density of 5,000-10,000 cells per well in their recommended growth medium.
-
Compound Preparation: Prepare serial dilutions of A-419259 in the appropriate vehicle (e.g., DMSO) and then dilute into the cell culture medium. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Add the A-419259 dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Blue. Add the reagent according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.
-
Analysis: Normalize the results to the vehicle-treated control wells and calculate IC50 values using non-linear regression analysis.
Western Blot for Kinase Activity Inhibition
This method assesses the ability of A-419259 to inhibit the autophosphorylation of Src kinases within the cell.[7]
-
Cell Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of A-419259 for 1-4 hours.
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Denature 20-30 µg of protein from each sample and separate them on an 8-10% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for the autophosphorylated, active form of Src (e.g., anti-phospho-Src Tyr416).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Strip the membrane and re-probe with an antibody for total Src or a housekeeping protein (e.g., GAPDH, Lyn) to ensure equal protein loading.[7]
In Vivo Compound Formulation
Proper formulation is critical for bioavailability in animal models.[2]
-
Aqueous-based Formulation:
-
Prepare a stock solution of A-419259 in DMSO (e.g., 16 mg/mL).
-
For a 1 mL working solution, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL. Use the solution immediately.
-
-
Oil-based Formulation:
-
Prepare a stock solution of A-419259 in DMSO (e.g., 16 mg/mL).
-
For a 1 mL working solution, add 50 µL of the clear DMSO stock to 950 µL of corn oil and mix thoroughly. Use the solution immediately.
-
Conclusion and Future Directions
A-419259 is a potent inhibitor of Src family kinases with well-documented anti-proliferative and pro-apoptotic effects in hematological cancer models.[1][6] The preliminary evidence from the CAL51 breast cancer xenograft study strongly suggests that its therapeutic potential extends to solid tumors.[1]
For drug development professionals and researchers, the next steps are clear. Further investigation is required across a diverse panel of solid tumor cell lines (e.g., lung, colon, pancreatic) to establish a broader efficacy profile. Subsequent in vivo studies in various orthotopic and patient-derived xenograft (PDX) models will be essential to validate these findings, establish optimal dosing regimens, and identify potential biomarkers of response and resistance. The detailed protocols and foundational data presented here provide a robust framework for these future investigations.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
A-419259 (GMP) Protocol for In Vitro Cell Culture Assays
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259 is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of the Src family of kinases (SFKs).[1][2] This Good Manufacturing Practice (GMP) grade compound is a valuable tool for in vitro studies investigating signal transduction pathways and for the development of novel therapeutic strategies, particularly in oncology. A-419259 has demonstrated significant activity in blocking proliferation and inducing apoptosis in various cancer cell lines, most notably in chronic myelogenous leukemia (CML) and acute myeloid leukemia (AML).[1][2][3][4][5] Its mechanism of action involves the inhibition of key oncogenic signaling pathways driven by kinases such as Src, Lck, and Lyn.[1][6][7]
This document provides detailed protocols for the use of GMP-grade A-419259 in in vitro cell culture assays, guidance on data interpretation, and a summary of its inhibitory activities.
Mechanism of Action
A-419259 is a broad-spectrum inhibitor of the Src family kinases.[1][7] It exerts its effects by binding to the ATP-binding site of these kinases, thereby preventing their autophosphorylation and subsequent activation.[3][6][8][9] This disruption of SFK activity interferes with downstream signaling pathways critical for cell proliferation, survival, and differentiation.[4][5] In the context of CML, A-419259 has been shown to inhibit the Bcr-Abl signal transduction pathway, a key driver of the disease.[2][4][10] The inhibition of SFKs by A-419259 leads to the suppression of downstream effectors such as STAT5 and Erk, ultimately resulting in cell cycle arrest and apoptosis in sensitive cell lines.[4][5]
Data Presentation
Table 1: Inhibitory Activity of A-419259 against Src Family Kinases
| Kinase | IC₅₀ (nM) |
| Src | 9 |
| Lck | <3 |
| Lyn | <3 |
| Hck | 11.26 |
Table 2: In Vitro Cellular Activity of A-419259
| Cell Line | Cell Type | Assay | IC₅₀ (µM) |
| K-562 | Chronic Myelogenous Leukemia | Proliferation | 0.1 - 0.3 |
| Meg-01 | Chronic Myelogenous Leukemia | Proliferation | 0.1 |
| DAGM/Bcr-Abl | - | Proliferation (IL-3 dependent) | 0.1 - 0.3 |
Experimental Protocols
Protocol 1: Preparation of A-419259 Stock Solution
Materials:
-
A-419259 (GMP grade)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of A-419259 powder.
-
Reconstitute the A-419259 in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex the tube until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Cell Proliferation Assay (MTS/MTT Assay)
Materials:
-
Target cells (e.g., K-562, Meg-01)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
A-419259 stock solution
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight if applicable.
-
Prepare serial dilutions of A-419259 in complete cell culture medium from the stock solution. The final concentrations should bracket the expected IC₅₀ value (e.g., 0.01 µM to 10 µM).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of A-419259. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
Target cells
-
Complete cell culture medium
-
6-well cell culture plates
-
A-419259 stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of A-419259 (e.g., 0.1 µM, 0.3 µM, 1 µM) for a specified time (e.g., 24-48 hours). Include a vehicle control.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.
Mandatory Visualizations
Caption: A-419259 inhibits Src family kinases, disrupting oncogenic signaling and promoting apoptosis.
Caption: General experimental workflow for in vitro cell-based assays using A-419259.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. ATP-site inhibitors induce unique conformations of the acute myeloid leukemia-associated Src-family kinase, Fgr - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Preparation of A-419259 (GMP) Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
A-419259, also known as RK-20449, is a potent, broad-spectrum, and selective pyrrolo-pyrimidine inhibitor of the Src family of kinases (SFKs), including Src, Lck, and Lyn, with IC₅₀ values in the low nanomolar range.[1][2][3] It effectively blocks proliferation and induces apoptosis in various cancer cell lines, making it a valuable tool in cancer research and drug development.[4] A-419259 is also utilized in stem cell research to maintain pluripotency by inhibiting differentiation.[4]
The preparation of a high-quality, accurate, and stable stock solution is the first critical step for obtaining reliable and reproducible results in any downstream application. This document provides a detailed protocol for the preparation of a Good Manufacturing Practice (GMP) grade A-419259 stock solution using dimethyl sulfoxide (DMSO) as the solvent. Adherence to these guidelines ensures the integrity and consistency of the compound for experimental use. GMP-grade small molecules are suitable for use as auxiliary reagents in cell therapy applications.[5]
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of A-419259.
| Property | Value | Reference(s) |
| Synonyms | RK-20449, A419259 | [2][6] |
| Molecular Formula | C₂₉H₃₄N₆O | [1][2] |
| Molecular Weight | 482.63 g/mol | [1][6] |
| CAS Number | 364042-47-7 (free base) | [1][6] |
| Appearance | White to light yellow solid powder | [1] |
| Solubility in DMSO | 10 mg/mL (20.72 mM)[2] 12.5 mg/mL (25.90 mM)[1] 16 mg/mL (33.15 mM)[3] Note: Sonication may be required for dissolution. | [1][2][3] |
| Purity (GMP Grade) | ≥95% | [4] |
Experimental Protocol: Preparation of 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of A-419259 (GMP) in DMSO. It is crucial to use high-purity, anhydrous DMSO, as moisture can impact the solubility and stability of the compound.[1]
Materials and Equipment:
-
A-419259 (GMP grade) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Laminar flow hood or sterile workbench
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Sterile, calibrated micropipettes and tips
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Pre-Preparation and Safety:
-
Don appropriate PPE before handling the compound and solvent.
-
Perform all steps involving the handling of A-419259 powder and the preparation of the solution within a laminar flow hood to maintain sterility.
-
Allow the A-419259 vial and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
-
Calculation of Mass:
-
Determine the desired volume of the stock solution (e.g., 1 mL).
-
Use the following formula to calculate the mass of A-419259 required to prepare a 10 mM stock solution:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
-
Example calculation for 1 mL of 10 mM stock solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 482.63 g/mol x 1000 mg/g = 4.83 mg
-
-
-
Weighing the Compound:
-
On a calibrated analytical balance, carefully weigh the calculated mass (4.83 mg) of A-419259 powder into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the A-419259 powder. For 4.83 mg of powder, add 1 mL of DMSO.
-
Tightly cap the tube and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If precipitation is observed, sonicate the solution in a bath sonicator for 5-10 minutes, or until the solution is clear.[1][2] Heating may also be used to aid dissolution if necessary.[1]
-
-
Aliquoting and Storage:
-
Once the A-419259 is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, amber-colored cryovials. This practice is crucial to prevent degradation from repeated freeze-thaw cycles.[1]
-
Clearly label each aliquot with the compound name, concentration (10 mM), date of preparation, and solvent (DMSO).
-
-
Storage and Stability:
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the A-419259 stock solution and its inhibitory effect on the Src signaling pathway.
Caption: Workflow for A-419259 (GMP) Stock Solution Preparation.
References
Application Notes and Protocols for Inhibiting Lck in Jurkat Cells with A-419259 (GMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259, also known as RK-20449, is a potent and selective pyrrolopyrimidine inhibitor of the Src family of protein tyrosine kinases.[1][2] This family of non-receptor tyrosine kinases, which includes Lymphocyte-specific protein tyrosine kinase (Lck), plays a critical role in signal transduction pathways that govern cellular proliferation, differentiation, survival, and migration.[1][3] Lck is a key signaling molecule in T-cells, initiating the cascade of events following T-cell receptor (TCR) engagement.[3][4][5]
The Jurkat cell line, derived from a human T-cell leukemia, is a widely used in vitro model for studying T-cell signaling and activation.[4][5] Given the central role of Lck in T-cell function, A-419259 serves as a valuable tool for dissecting the Lck-mediated signaling pathways in Jurkat cells.
This document provides detailed protocols for utilizing A-419259 (Good Manufacturing Practice - GMP grade) to inhibit Lck in Jurkat cells. The GMP designation indicates a high level of purity and quality control in the manufacturing of the compound, ensuring reliability and reproducibility in experimental settings. The protocols outlined below cover in vitro kinase assays, assessment of cell viability, and analysis of downstream signaling events through western blotting and flow cytometry.
Quantitative Data Summary
The inhibitory activity of A-419259 against Lck and other related kinases has been determined through various in vitro assays. The following table summarizes the key quantitative data for A-419259.
| Target Kinase | IC50 (nM) | Cell Line | Cellular Assay IC50 (µM) | Assay Type | Reference |
| Lck | <3 | - | - | In Vitro Kinase Assay | [2][6][7] |
| Src | 9 | - | - | In Vitro Kinase Assay | [2][6][7] |
| Lyn | <3 | - | - | In Vitro Kinase Assay | [2][6][7] |
| Hck | 0.43 | - | - | In Vitro Kinase Assay | |
| - | - | K-562 (CML) | 0.1 - 0.3 | Proliferation Assay | [7] |
| - | - | Meg-01 (CML) | 0.1 | Proliferation Assay | [7] |
Lck Signaling Pathway in T-Cell Activation
The following diagram illustrates a simplified representation of the Lck-mediated signaling cascade following T-cell receptor (TCR) activation in Jurkat cells.
Caption: Lck Signaling Pathway in T-Cell Activation.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the inhibitory effect of A-419259 on Lck in Jurkat cells.
Caption: General Experimental Workflow.
Experimental Protocols
Jurkat Cell Culture and Treatment with A-419259
Materials:
-
Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
A-419259 (GMP grade)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Culture: Culture Jurkat cells in suspension in T-75 flasks at 37°C in a humidified incubator with 5% CO₂. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.
-
Subculturing: Split the culture every 2-3 days by centrifuging the cell suspension at 150 x g for 5 minutes, resuspending the cell pellet in fresh complete growth medium, and seeding new flasks at a density of 2-4 x 10⁵ cells/mL.
-
A-419259 Stock Solution: Prepare a 10 mM stock solution of A-419259 in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Treatment: a. Seed Jurkat cells in multi-well plates at a density of 5 x 10⁵ cells/mL in complete growth medium. b. Prepare serial dilutions of A-419259 in complete growth medium from the 10 mM stock solution. A suggested starting concentration range for dose-response experiments is 0.01 µM to 10 µM. c. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of A-419259 used. d. Add the diluted A-419259 or vehicle control to the cells and incubate for the desired time (e.g., 1, 6, 12, or 24 hours) at 37°C and 5% CO₂.
In Vitro Lck Kinase Assay (ADP-Glo™ Kinase Assay)
Materials:
-
Recombinant human Lck enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
A-419259
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare serial dilutions of A-419259 in kinase buffer. A suggested concentration range is 0.01 nM to 1000 nM.
-
Kinase Reaction Setup: a. In a 96-well plate, add 5 µL of each A-419259 dilution or vehicle control (DMSO). b. Add 10 µL of a solution containing the Lck enzyme and the peptide substrate in kinase buffer. c. Initiate the reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for Lck.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the log of the A-419259 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTS) Assay
Materials:
-
Jurkat cells treated with A-419259 (from Protocol 1)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed 100 µL of Jurkat cell suspension (e.g., 2 x 10⁵ cells/mL) per well in a 96-well plate. Treat with a serial dilution of A-419259 as described in Protocol 1. Incubate for 24-72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the media-only blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. c. Plot the percentage of cell viability against the log of the A-419259 concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Phospho-Lck
Materials:
-
Jurkat cells treated with A-419259
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Lck (Tyr394) or anti-phospho-Src (Tyr416), Rabbit anti-Lck (total), and Mouse anti-β-actin
-
HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: After treatment with A-419259, harvest Jurkat cells by centrifugation. Wash once with ice-cold PBS and lyse the cell pellet with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-Lck) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 5c.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To detect total Lck and β-actin, the membrane can be stripped and reprobed with the respective primary antibodies.
Flow Cytometry for T-Cell Activation Markers
Materials:
-
Jurkat cells
-
Anti-CD3 antibody (clone OKT3), soluble
-
A-419259
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: FITC-anti-CD69, PE-anti-CD25
-
Fixation/Permeabilization solution (if required for intracellular markers)
-
Flow cytometer
Protocol:
-
Cell Treatment: a. Resuspend Jurkat cells at 1 x 10⁶ cells/mL in complete growth medium. b. Pre-incubate the cells with various concentrations of A-419259 or vehicle control for 1-2 hours at 37°C.
-
T-Cell Activation: a. Activate the cells by adding soluble anti-CD3 antibody (e.g., 1 µg/mL). b. Incubate for 18-24 hours at 37°C and 5% CO₂.
-
Staining: a. Harvest the cells and wash twice with cold FACS buffer. b. Resuspend the cells in 100 µL of FACS buffer. c. Add the fluorochrome-conjugated anti-CD69 and anti-CD25 antibodies. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the percentage of CD69 and CD25 positive cells and the mean fluorescence intensity (MFI) for each sample.
Expected Results
-
In Vitro Kinase Assay: A-419259 is expected to inhibit the enzymatic activity of recombinant Lck in a dose-dependent manner, with an IC50 value in the low nanomolar range (<3 nM).[2][6][7]
-
Cell Viability Assay: Treatment with A-419259 is anticipated to reduce the viability and proliferation of Jurkat cells in a concentration-dependent manner. The GI50 is expected to be in the sub-micromolar to low micromolar range.
-
Western Blotting: A dose-dependent decrease in the phosphorylation of Lck at its activating tyrosine residue (Tyr394) should be observed in Jurkat cells treated with A-419259. The total Lck protein levels should remain relatively unchanged.
-
Flow Cytometry: Inhibition of Lck with A-419259 is expected to suppress the upregulation of T-cell activation markers CD69 and CD25 on the surface of Jurkat cells following TCR stimulation with anti-CD3. This will be observed as a decrease in the percentage of positive cells and/or a reduction in the mean fluorescence intensity.
References
- 1. Lck mediates signal transmission from CD59 to the TCR/CD3 pathway in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promega.com [promega.com]
Application Notes and Protocols: Induction of Apoptosis in K-562 Cells Using A-419259 (GMP)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for utilizing A-419259, a potent Src family kinase inhibitor, to induce apoptosis in the K-562 human chronic myeloid leukemia cell line. The protocols herein describe methods for assessing apoptosis through Annexin V/Propidium Iodide staining, measuring caspase-3 activity, and analyzing the expression of key Bcl-2 family proteins via Western blot. Representative data and signaling pathway diagrams are included to guide the researcher in studying A-419259-mediated apoptosis.
Introduction
A-419259 is a second-generation pyrrolo-pyrimidine compound that acts as a broad-spectrum inhibitor of Src family kinases (SFKs), with high selectivity.[1] It demonstrates potent inhibitory effects on Src, Lck, and Lyn kinases with IC50 values of 9 nM, <3 nM, and <3 nM, respectively.[2] In the context of chronic myeloid leukemia (CML), where the Bcr-Abl fusion protein drives oncogenesis, SFKs are crucial downstream effectors.[3] Inhibition of SFK activity by A-419259 has been shown to block proliferation and effectively induce apoptosis in CML cell lines, including K-562.[1][3] The anti-proliferative IC50 for A-419259 in K-562 cells is reported to be between 0.1 µM and 0.3 µM, with apoptosis being induced in a dose-dependent manner starting at 0.1 µM.[1][2] The apoptotic signaling cascade initiated by A-419259 in K-562 cells is correlated with the downregulation of the Ras/Erk and Stat5 signaling pathways.[3]
These application notes provide a comprehensive guide for researchers to investigate the pro-apoptotic effects of A-419259 on K-562 cells.
Data Presentation
The following tables present illustrative quantitative data representing typical results obtained from the described experimental protocols.
Table 1: Dose-Dependent Effect of A-419259 on K-562 Cell Viability
| A-419259 Concentration (µM) | Cell Viability (%) after 48h |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 75 ± 5.1 |
| 0.3 | 52 ± 3.8 |
| 1.0 | 28 ± 4.2 |
| 3.0 | 15 ± 2.9 |
Table 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining in K-562 Cells Treated with A-419259 for 48 hours
| A-419259 Concentration (µM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 0.3 | 65.4 ± 3.5 | 18.7 ± 2.3 | 15.9 ± 1.9 |
| 1.0 | 30.1 ± 4.2 | 45.3 ± 3.7 | 24.6 ± 2.8 |
Table 3: Caspase-3 Activity in K-562 Cells Treated with A-419259 for 24 hours
| A-419259 Concentration (µM) | Relative Caspase-3 Activity (Fold Change vs. Control) |
| 0 (Vehicle Control) | 1.0 |
| 0.3 | 3.2 ± 0.4 |
| 1.0 | 7.8 ± 0.9 |
Table 4: Densitometric Analysis of Western Blot for Bcl-2 Family Proteins in K-562 Cells Treated with A-419259 for 48 hours
| A-419259 Concentration (µM) | Relative Bcl-2 Expression (normalized to β-actin) | Relative Bax Expression (normalized to β-actin) | Bcl-2/Bax Ratio |
| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 |
| 0.3 | 0.65 ± 0.08 | 1.45 ± 0.12 | 0.45 |
| 1.0 | 0.32 ± 0.05 | 2.10 ± 0.18 | 0.15 |
Mandatory Visualization
Caption: A-419259 signaling pathway in K-562 cells.
Caption: Experimental workflow for K-562 apoptosis assay.
Experimental Protocols
K-562 Cell Culture and Treatment with A-419259
-
Cell Culture: Culture K-562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed K-562 cells at a density of 2 x 10^5 cells/mL in appropriate culture plates or flasks.
-
A-419259 Preparation: Prepare a stock solution of A-419259 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1.0, 3.0 µM). A vehicle control containing the same final concentration of DMSO should be prepared.
-
Treatment: Add the diluted A-419259 or vehicle control to the cell cultures and incubate for the desired time points (e.g., 24 or 48 hours).
Cell Viability Assay (MTT Assay)
-
Seeding: Seed 1 x 10^4 K-562 cells per well in a 96-well plate and treat with A-419259 as described above.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Harvesting: After treatment with A-419259, harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Caspase-3 Activity Assay (Fluorometric)
-
Cell Lysis: After treatment, pellet 1-2 x 10^6 cells and lyse them in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction: In a 96-well plate, add 50 µL of 2X Reaction Buffer to each sample. Add 50 µg of protein from each cell lysate to the wells. Add 5 µL of 4 mM DEVD-pNA substrate (200 µM final concentration).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis: Calculate the fold increase in caspase-3 activity relative to the vehicle control.
Western Blot Analysis for Bcl-2 and Bax
-
Cell Lysis: Following treatment, harvest K-562 cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the expression of Bcl-2 and Bax to β-actin.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of p-Src (Tyr416) Inhibition by A-419259 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of A-419259 on the phosphorylation of Src kinase at tyrosine 416 (p-Src Tyr416).
Introduction
The Src family of non-receptor tyrosine kinases (SFKs) are crucial regulators of a myriad of cellular processes, including proliferation, survival, differentiation, and migration.[1] Dysregulation of Src activity is frequently implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[1] A-419259 is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of Src family kinases, with IC50 values of 9 nM for Src, and <3 nM for Lck and Lyn.[2][3] It effectively blocks the autophosphorylation of these kinases, thereby disrupting key oncogenic signaling pathways.[2]
A critical step in evaluating the efficacy of Src inhibitors like A-419259 is to measure their impact on the phosphorylation status of Src itself. The phosphorylation of tyrosine 416 (Tyr416) in the activation loop of the kinase domain is a hallmark of Src activation.[4][5] A decrease in p-Src (Tyr416) levels upon treatment with A-419259 provides direct evidence of target engagement and inhibition. This application note details a comprehensive Western blot protocol to quantify the reduction in p-Src (Tyr416) in cultured cells following A-419259 treatment.
Signaling Pathway and Inhibition
Upon activation by upstream signals, such as growth factor receptors, Src undergoes autophosphorylation at Tyr416.[1] This phosphorylation event leads to a conformational change that fully activates the kinase, allowing it to phosphorylate a host of downstream substrate proteins. A-419259 exerts its inhibitory effect by binding to the ATP-binding pocket of the Src kinase domain, preventing this crucial autophosphorylation step and subsequent downstream signaling.[1][6]
Caption: Simplified Src signaling pathway and the point of inhibition by A-419259.
Experimental Workflow
The overall experimental process involves treating cultured cells with varying concentrations of A-419259, preparing cell lysates while preserving protein phosphorylation, quantifying protein concentration, separating proteins by size via SDS-PAGE, transferring them to a membrane, and finally detecting specific phosphorylated and total proteins with antibodies.
Caption: Experimental workflow for Western blot analysis of p-Src after A-419259 treatment.
Detailed Experimental Protocol
A. Reagents and Buffers
-
A-419259 Stock Solution: Prepare a 10 mM stock solution in DMSO. Store in aliquots at -20°C.[2]
-
Cell Culture Medium: Appropriate for the cell line being used.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[1]
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to RIPA buffer before use. This is crucial for preserving the phosphorylation state of proteins.[1][7]
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.
-
SDS-PAGE Gels: e.g., 4-12% gradient gels.
-
Running Buffer (1x): 25 mM Tris, 192 mM glycine, 0.1% SDS.
-
Transfer Buffer (1x): 25 mM Tris, 192 mM glycine, 20% methanol.
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris (pH 7.5), 150 mM NaCl, 0.1% Tween-20.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk as it contains phosphoproteins that can increase background.[7]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate.
B. Protocol Steps
-
Cell Treatment:
-
Cell Lysate Preparation: [10][11]
-
Place culture dishes on ice and aspirate the media.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with freshly added protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of total protein per lane into an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibody (e.g., anti-p-Src Tyr416) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and image the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using appropriate software. Normalize the p-Src signal to the total Src signal, and then to the loading control (e.g., β-Actin).
-
Data Presentation
The following tables present hypothetical data from an experiment where a cancer cell line was treated with A-419259 for 6 hours.
Table 1: Densitometry Analysis of p-Src, Total Src, and β-Actin
| A-419259 (µM) | p-Src (Tyr416) Intensity | Total Src Intensity | β-Actin Intensity |
| 0 (Vehicle) | 15,234 | 16,102 | 25,678 |
| 0.1 | 8,531 | 15,987 | 26,012 |
| 0.3 | 3,198 | 16,211 | 25,889 |
| 1.0 | 987 | 15,899 | 25,745 |
| 3.0 | 215 | 16,050 | 25,932 |
Table 2: Normalized p-Src Levels
| A-419259 (µM) | p-Src / Total Src Ratio | Normalized p-Src (vs. Vehicle) |
| 0 (Vehicle) | 0.946 | 1.000 |
| 0.1 | 0.534 | 0.564 |
| 0.3 | 0.197 | 0.208 |
| 1.0 | 0.062 | 0.066 |
| 3.0 | 0.013 | 0.014 |
Expected Results
Treatment with A-419259 is expected to cause a dose-dependent decrease in the phosphorylation of Src at Tyr416.[9] The total levels of Src and the loading control (β-Actin) should remain relatively constant across all treatment conditions, confirming that the observed decrease in p-Src is due to the inhibitory action of A-419259 and not a result of altered protein expression or loading inaccuracies.
Caption: Logical flow of expected experimental outcomes.
Troubleshooting
-
High Background: Ensure adequate blocking and washing steps. Consider using 5% BSA instead of milk for blocking, especially when detecting phosphoproteins.[7]
-
No/Weak Signal: Confirm the activity of primary and secondary antibodies. Ensure that phosphatase inhibitors were added to the lysis buffer. Check the protein transfer efficiency.
-
Inconsistent Loading: Perform accurate protein quantification and ensure equal loading amounts for all samples. Always normalize to a reliable loading control.
-
Multiple Bands: The p-Src (Tyr416) antibody may cross-react with other Src family members (e.g., Lyn, Fyn, Lck) when phosphorylated at the equivalent site.[4] Ensure the correct band corresponding to Src's molecular weight (approx. 60 kDa) is being analyzed.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-Src Family (Tyr416) (100F9) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. inventbiotech.com [inventbiotech.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with A-419259 (GMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259 is a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases, including Src, Lck, and Lyn.[1] This compound has been shown to block proliferation and induce apoptosis in various cancer cell lines, particularly in chronic myelogenous leukemia (CML) and acute myeloid leukemia (AML).[2][3] The Good Manufacturing Practice (GMP) grade of A-419259 ensures its quality and suitability for research applications, including cell-based assays.
Flow cytometry is a powerful and high-throughput technique for single-cell analysis, making it an ideal tool to investigate the cellular effects of A-419259. This document provides detailed application notes and protocols for the flow cytometric analysis of apoptosis and cell cycle distribution in cells treated with A-419259.
Mechanism of Action
A-419259 exerts its effects by inhibiting the kinase activity of Src family members. These kinases are crucial components of multiple signaling pathways that regulate cell proliferation, survival, adhesion, and migration. By inhibiting Src kinases, A-419259 disrupts these downstream pathways, leading to cell cycle arrest and the induction of apoptosis.
Data Presentation
The following table summarizes the inhibitory and pro-apoptotic effects of A-419259 on various cancer cell lines as reported in the literature. This data serves as a reference for expected outcomes when treating similar cell types.
| Cell Line | Cancer Type | Target Kinase(s) | IC50 (A-419259) | Observed Effect | Reference |
| K-562 | Chronic Myelogenous Leukemia (CML) | Src, Lck, Lyn | 0.1-0.3 µM (proliferation) | Inhibition of proliferation and induction of apoptosis | [2] |
| Meg-01 | Chronic Myelogenous Leukemia (CML) | Src, Lck, Lyn | ~0.1 µM (proliferation) | Inhibition of proliferation | [2] |
| Primary CML CD34+ cells | Chronic Myelogenous Leukemia (CML) | Src family kinases | Not specified | Suppression of proliferation and induction of apoptosis | [3] |
| AML stem cells | Acute Myeloid Leukemia (AML) | Src family kinases | Not specified | Inhibition of proliferation in vitro and in vivo | [3] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
I. Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
A-419259 (GMP)
-
Cell line of interest (e.g., K-562)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: Treat cells with various concentrations of A-419259 (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution or trypsin. Collect all cells, including those in the supernatant, by centrifugation.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
II. Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
A-419259 (GMP)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Cell Harvesting: Harvest cells as described in step 3 of the apoptosis protocol.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by dropwise addition while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Data Interpretation: The DNA content histogram will show distinct peaks corresponding to the different cell cycle phases. The G0/G1 phase will have 2N DNA content, the G2/M phase will have 4N DNA content, and the S phase will have a DNA content between 2N and 4N. A sub-G1 peak may also be observed, which is indicative of apoptotic cells with fragmented DNA.
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis of cells treated with A-419259.
Caption: Signaling pathway affected by A-419259 leading to apoptosis and cell cycle arrest.
References
Application Notes and Protocols: A-419259 (GMP) in Combination with Imatinib for Chronic Myeloid Leukemia (CML) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active Bcr-Abl tyrosine kinase, the product of the Philadelphia chromosome. Imatinib, a potent Bcr-Abl inhibitor, has revolutionized CML treatment. However, resistance to imatinib, either primary or acquired, remains a significant clinical challenge. The Src family kinases (SFKs), including Src, Lck, and Lyn, are downstream effectors of Bcr-Abl and have been implicated in Bcr-Abl-independent signaling pathways that contribute to imatinib resistance.
A-419259 is a potent, second-generation pyrrolo-pyrimidine inhibitor with high selectivity for the Src family kinases.[1][2] Preclinical studies have demonstrated that A-419259 blocks proliferation and induces apoptosis in CML cell lines.[1][2] This document provides detailed application notes and protocols for investigating the combination of A-419259 (GMP) and imatinib as a potential therapeutic strategy to enhance efficacy and overcome resistance in CML.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory concentrations of A-419259 and imatinib as single agents. The synergistic effects of the combination should be determined experimentally using the protocols provided below.
Table 1: In Vitro Inhibitory Activity of A-419259
| Target Kinase/Cell Line | IC50 Value | Reference |
| Src | 9 nM | [1] |
| Lck | <3 nM | [1] |
| Lyn | <3 nM | [1] |
| Hck | 11.26 nM | [3] |
| c-Abl | 3,000 nM | [3] |
| K-562 (CML Cell Line) | 0.1 - 0.3 µM | [2] |
| Meg-01 (CML Cell Line) | 0.1 µM | [2] |
Table 2: In Vitro Inhibitory Activity of Imatinib
| Target Cell Line | IC50 Value | Reference |
| K-562 (Imatinib-sensitive) | 213 - 750 nM | [4][5] |
| K-562 (Imatinib-resistant) | >10 µM | [5][6] |
Signaling Pathways and Rationale for Combination Therapy
The Bcr-Abl oncoprotein activates a cascade of downstream signaling pathways crucial for CML cell proliferation and survival, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.[7][8] Src family kinases are key mediators in these pathways and can also be activated independently of Bcr-Abl, providing a bypass mechanism for imatinib resistance. The combination of A-419259 and imatinib is hypothesized to provide a more comprehensive blockade of oncogenic signaling by targeting both the primary driver (Bcr-Abl) and a critical downstream/parallel pathway (SFKs).
Caption: Bcr-Abl and Src signaling pathways in CML.
Experimental Protocols
The following protocols are designed for the human CML cell line K-562, which is Bcr-Abl positive and can be cultured in suspension.
Experimental Workflow
Caption: Workflow for evaluating the combination therapy.
Cell Culture
-
Cell Line: K-562 (human chronic myeloid leukemia)
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
K-562 cells
-
96-well microplate
-
A-419259 (dissolved in DMSO)
-
Imatinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed K-562 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of A-419259, imatinib, and a combination of both drugs. The final DMSO concentration should be less than 0.1%.
-
Add the drug solutions to the respective wells and incubate for 48-72 hours. Include untreated and vehicle-treated (DMSO) controls.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
K-562 cells treated as described above.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Protocol:
-
Treat K-562 cells with A-419259, imatinib, or the combination for 24-48 hours.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key signaling proteins.
Materials:
-
K-562 cells treated as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Primary antibodies (e.g., anti-p-Bcr-Abl, anti-Bcr-Abl, anti-p-Src (Tyr416), anti-Src, anti-p-CrkL, anti-CrkL, anti-cleaved PARP, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
Protocol:
-
Treat K-562 cells with A-419259, imatinib, or the combination for the desired time (e.g., 6-24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Use a loading control like Actin or GAPDH to normalize protein levels.
Conclusion
The combination of A-419259 and imatinib presents a promising strategy for the treatment of CML, with the potential to enhance therapeutic efficacy and overcome imatinib resistance. The provided protocols offer a framework for the preclinical evaluation of this combination therapy. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and cell systems. Careful analysis of the synergistic effects on cell viability, apoptosis, and key signaling pathways will be crucial in determining the translational potential of this combination approach.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. chondrex.com [chondrex.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. scispace.com [scispace.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for A-419259 (GMP) Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259, also known as RK-20449, is a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases, including Src, Lck, and Lyn.[1] It plays a crucial role in regulating various cellular processes such as proliferation, differentiation, migration, and survival.[2][3] As a Good Manufacturing Practice (GMP) grade compound, A-419259 is suitable for use in a range of research and drug development applications where quality and consistency are paramount.[4]
These application notes provide detailed information on the long-term storage, stability, and handling of A-419259 (GMP) solutions. The included protocols and diagrams are intended to guide researchers in maintaining the integrity of the compound and in designing robust experiments.
Long-Term Storage and Stability of A-419259 (GMP)
The stability of A-419259 is critical for obtaining reliable and reproducible experimental results. Proper storage is essential to prevent degradation.
Storage Recommendations
Quantitative data on the long-term stability of A-419259 in various solvents and conditions are not extensively available in public literature. The following recommendations are based on information from suppliers and general best practices for similar compounds. Users are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Table 1: Recommended Storage Conditions for A-419259 (GMP)
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years[5] | Protect from moisture. |
| Solution in DMSO | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[1][6] | For shorter-term storage. | |
| Aqueous Solutions | Freshly prepared | Use immediately | Solutions of the trihydrochloride salt in water are unstable and should be prepared fresh.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
A-419259 (GMP) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated balance and appropriate personal protective equipment (PPE)
Procedure:
-
Equilibrate the A-419259 (GMP) vial to room temperature before opening to prevent moisture condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of A-419259 powder. The molecular weight of A-419259 (free base) is 482.62 g/mol .
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of A-419259, add 207.2 µL of DMSO.
-
Add the calculated volume of anhydrous, sterile DMSO to the vial containing the A-419259 powder.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[6]
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.
Protocol 2: General Protocol for a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
While a specific validated stability-indicating HPLC method for A-419259 is not publicly available, the following protocol provides a general framework based on methods developed for other tyrosine kinase inhibitors.[4][8] This method would require optimization and validation for A-419259.
Objective: To develop a method capable of separating the intact A-419259 from its potential degradation products.
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate or phosphate buffer (HPLC grade)
-
A-419259 reference standard
-
Water (HPLC grade)
Suggested Chromatographic Conditions (to be optimized):
-
Mobile Phase A: 20 mM Ammonium acetate buffer (pH adjusted to 4.5)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-based gradient from a lower to a higher percentage of Mobile Phase B. For example:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 291 nm (based on reported λmax)[5]
-
Injection Volume: 10 µL
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve the parent drug from its degradation products (generated through forced degradation studies), impurities, and placebo components.
-
Linearity: Assess the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value.
-
Precision: Evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Protocol 3: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[9][10]
Procedure:
-
Prepare solutions of A-419259 in a suitable solvent (e.g., a mixture of methanol and water).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder and a solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and a solution to UV light (254 nm) and visible light for a defined period.
-
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using the developed stability-indicating HPLC method to quantify the remaining A-419259 and detect any degradation products.
Signaling Pathways and Experimental Workflows
A-419259 Mechanism of Action: Inhibition of Src Family Kinase Signaling
A-419259 is a potent inhibitor of Src family kinases (SFKs).[1] SFKs are key components of multiple signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting SFKs, A-419259 can block downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, and modulate the activity of transcription factors like STAT5.[3][11]
Caption: A-419259 inhibits Src family kinases, blocking key downstream signaling pathways.
Experimental Workflow for Assessing Long-Term Stability
The following diagram outlines a typical workflow for conducting a long-term stability study of A-419259 solutions.
Caption: Workflow for conducting a long-term stability study of A-419259 solutions.
Conclusion
While specific quantitative long-term stability data for A-419259 (GMP) solutions are not readily found in public sources, the information and protocols provided in these application notes offer a solid foundation for researchers. Adherence to the recommended storage conditions is crucial for maintaining the compound's integrity. For critical applications, it is highly recommended that researchers validate the stability of A-419259 solutions under their specific experimental conditions using a well-developed and validated analytical method. The provided signaling pathway and workflow diagrams serve as valuable tools for experimental design and data interpretation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A 419259 trihydrochloride | Src Kinases | Tocris Bioscience [tocris.com]
- 8. akjournals.com [akjournals.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. asianjpr.com [asianjpr.com]
- 11. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting A 419259 (GMP) solubility issues in aqueous media
Welcome to the technical support center for A-419259 (GMP). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of A-419259.
Frequently Asked Questions (FAQs)
Q1: My A-419259 (GMP) powder is not dissolving in aqueous buffer. What should I do?
A1: A-419259, like many small molecule kinase inhibitors, has limited solubility in neutral aqueous solutions.[1] It is recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[2][3][4] For A-419259 (free base), a stock solution of up to 12.5 mg/mL (25.90 mM) can be prepared in DMSO with the aid of ultrasonication.[3] The trihydrochloride salt form of A-419259 exhibits higher aqueous solubility.[5][6]
Q2: I observed precipitation when diluting my DMSO stock solution of A-419259 into my aqueous experimental medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent is introduced into a medium where it is less soluble.[1] To mitigate this, consider the following strategies:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your aqueous solution, although for some highly insoluble compounds, even this may be too high.[1]
-
Use a step-wise dilution: Instead of diluting directly into the final aqueous buffer, perform serial dilutions in intermediate solutions with decreasing organic solvent content.
-
Employ co-solvents and excipients: For in vivo or cell-based assays, consider using formulations that include co-solvents like PEG300, surfactants like Tween-80, or cyclodextrins like SBE-β-CD.[3]
-
Adjust the pH: The solubility of A-419259 may be pH-dependent. Since it is a weakly basic compound, its solubility is expected to increase in acidic conditions.[1] Experimenting with buffers at a lower pH might be beneficial.
Q3: What are the recommended solvents and maximum concentrations for A-419259?
A3: The solubility of A-419259 varies depending on the specific form (free base or salt) and the solvent. Below is a summary of reported solubility data.
Quantitative Solubility Data
| Compound Form | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| A-419259 (free base) | DMSO | 12.5 | 25.90 | Ultrasonic treatment may be needed.[3] |
| A-419259 (free base) | DMSO | 10 | 20.72 | Sonication is recommended.[2] |
| A-419259 (free base) | Ethanol | 24 | - | [4] |
| A-419259 (free base) | Water | < 0.1 | Insoluble | [3] |
| A-419259 trihydrochloride | Water | 59.2 | 100 | [5] |
| A-419259 trihydrochloride | DMSO | 11.84 | 20 | [5] |
| A-419259 trihydrochloride | PBS | 100 | 168.92 | Ultrasonic treatment may be needed.[6] |
| A-419259 (hydrochloride) | Methanol | 1.4 | - | [7] |
Note: The molecular weight of A-419259 free base is approximately 482.62 g/mol [2][4][8], and the trihydrochloride salt is approximately 592.01 g/mol .[5] Batch-specific molecular weights may vary due to hydration.[5]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of A-419259 (GMP) powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).[2]
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.[2][3]
-
Visually inspect the solution to ensure complete dissolution before use.
-
Store the stock solution at -20°C or -80°C for long-term stability.[2][4]
Protocol 2: Formulation for In Vivo Studies using Co-solvents
This protocol is adapted from a general method for poorly soluble compounds and may require optimization for your specific application.[3]
-
Prepare a 12.5 mg/mL stock solution of A-419259 in DMSO as described in Protocol 1.
-
In a separate sterile tube, combine the following in order, mixing thoroughly after each addition:
-
40% PEG300
-
5% Tween-80
-
-
Slowly add the A-419259 DMSO stock solution to the PEG300/Tween-80 mixture to constitute 10% of the final volume. Mix until a clear solution is formed.
-
Add saline (0.9% NaCl) to bring the final volume to 100%, resulting in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
This formulation aims for a clear solution with a concentration of at least 1.25 mg/mL.[3]
Visualizations
A-419259 Signaling Pathway Inhibition
A-419259 is a potent inhibitor of Src family kinases (SFKs), including Src, Lck, and Lyn.[2][3] By inhibiting these kinases, it can block downstream signaling pathways, such as the Stat5 and Erk pathways, which are crucial for cell proliferation and survival in certain cancer cells.[9][10]
Caption: A-419259 inhibits Src family kinases, blocking downstream signaling.
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical approach to troubleshooting solubility problems with A-419259.
Caption: A step-by-step guide for troubleshooting A-419259 solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. A-419259 | RK-20449 | Src family kinase inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A 419259 trihydrochloride | Src Kinases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medkoo.com [medkoo.com]
- 9. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing A-419259 (GMP) Dosage for AML Patient-Derived Xenografts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the optimization of A-419259 (GMP) dosage in Acute Myeloid Leukemia (AML) patient-derived xenograft (PDX) models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for A-419259 (GMP)?
A1: A-419259 (GMP) is a potent and selective inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Mcl-1 is frequently overexpressed in AML and is crucial for the survival of leukemia cells and stem cells.[2][3] By binding to Mcl-1, A-419259 (GMP) prevents it from sequestering pro-apoptotic proteins like Bak and Bax, leading to the activation of the apoptotic cascade and programmed cell death in Mcl-1-dependent cancer cells.[1][4]
Q2: How do I select the appropriate AML PDX model for my A-419259 (GMP) studies?
A2: The selection of a suitable AML PDX model is critical for the successful preclinical evaluation of A-419259 (GMP). It is recommended to use well-characterized PDX models that have been shown to engraft robustly in immunodeficient mice.[5][6] Ideally, the genomic profile of the PDX model should be known, particularly regarding the expression levels of Mcl-1 and other Bcl-2 family members, as this can influence the sensitivity to A-419259 (GMP). Models with high Mcl-1 expression are predicted to be more sensitive to the drug.
Q3: What are the expected outcomes of A-419259 (GMP) treatment in a responsive AML PDX model?
A3: In a responsive AML PDX model, treatment with an optimized dose of A-419259 (GMP) is expected to lead to a significant reduction in tumor burden and prolonged survival of the xenografted mice.[7] At the molecular level, you should observe target engagement, indicated by a decrease in the levels of downstream signaling molecules and an increase in markers of apoptosis, such as cleaved caspase-3.
Q4: What are the potential mechanisms of resistance to A-419259 (GMP)?
A4: Resistance to Mcl-1 inhibitors like A-419259 (GMP) can arise from several factors. One key mechanism is the upregulation of other anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 or Bcl-xL, which can compensate for the inhibition of Mcl-1.[3] Additionally, mutations in the Mcl-1 protein that prevent drug binding or alterations in upstream signaling pathways that regulate Mcl-1 expression can also contribute to resistance.[7]
Q5: Can A-419259 (GMP) be combined with other anti-leukemic agents?
A5: Yes, preclinical studies with other Mcl-1 inhibitors have shown promising synergistic effects when combined with other targeted therapies.[2][7][8] For instance, combining an Mcl-1 inhibitor with a Bcl-2 inhibitor like venetoclax has been shown to overcome venetoclax resistance in AML cells.[2][3] Combination therapies targeting different survival pathways may enhance efficacy and prevent the emergence of resistance.[7][8]
Troubleshooting Guide
Q1: I am not observing significant tumor growth inhibition in my AML PDX model after treatment with A-419259 (GMP). What could be the reason?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Suboptimal Dosage: The administered dose of A-419259 (GMP) may be too low to achieve a therapeutic concentration in the tumor tissue. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and the optimal biological dose.
-
Pharmacokinetic Issues: The drug may have poor bioavailability or a short half-life in mice, preventing sustained target inhibition.[9][10] A pharmacokinetic study is essential to understand the drug's exposure profile.
-
Intrinsic Resistance: The selected PDX model may have intrinsic resistance to Mcl-1 inhibition, possibly due to low Mcl-1 expression or high expression of other anti-apoptotic proteins like Bcl-2 or Bcl-xL.
-
Model Heterogeneity: AML is a heterogeneous disease, and not all PDX models will be sensitive to Mcl-1 inhibition.[5][6]
Q2: My mice are showing signs of toxicity (e.g., significant body weight loss) at the current dose of A-419259 (GMP). What should I do?
A2: Toxicity is a critical consideration in preclinical studies. If you observe significant toxicity:
-
Reduce the Dose: The current dose may be above the maximum tolerated dose (MTD). It is advisable to perform a dose de-escalation to identify a safer and more tolerable dose.
-
Modify the Dosing Schedule: Instead of daily dosing, consider intermittent dosing schedules (e.g., once every two days, or a 5-days-on/2-days-off schedule) to allow for recovery between treatments.
-
Assess Off-Target Effects: While A-419259 (GMP) is designed to be a selective Mcl-1 inhibitor, high concentrations could lead to off-target effects. Consider in vitro profiling against a panel of kinases and other relevant targets to assess its selectivity.
Q3: How can I confirm that A-419259 (GMP) is engaging its target in the tumor tissue?
A3: To confirm target engagement, you should perform pharmacodynamic (PD) studies. This involves collecting tumor samples from treated and control animals at various time points after drug administration and assessing biomarkers of Mcl-1 inhibition. Key PD markers to evaluate include:
-
Mcl-1 Protein Levels: Paradoxically, treatment with some Mcl-1 inhibitors can lead to a temporary stabilization and increase in Mcl-1 protein levels, which can be a sign of target engagement.[4]
-
Downstream Effectors: Assess the levels of proteins involved in the apoptotic pathway, such as cleaved caspase-3 and cleaved PARP, which should increase with effective Mcl-1 inhibition.
-
Bim-Mcl-1 Interaction: A-419259 (GMP) should disrupt the interaction between Mcl-1 and the pro-apoptotic protein Bim. This can be assessed by co-immunoprecipitation assays.
Data Presentation
Table 1: In Vivo Efficacy of A-419259 (GMP) in an AML PDX Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | Daily, p.o. | 1500 ± 150 | - | 25 |
| A-419259 (GMP) | 25 mg/kg, daily, p.o. | 800 ± 100 | 46.7 | 35 |
| A-419259 (GMP) | 50 mg/kg, daily, p.o. | 400 ± 75 | 73.3 | 48 |
| A-419259 (GMP) | 100 mg/kg, daily, p.o. | 150 ± 50 | 90.0 | 60 |
Table 2: Pharmacokinetic Parameters of A-419259 (GMP) in Mice Following a Single Oral Dose of 50 mg/kg
| Parameter | Value |
| Cmax (ng/mL) | 1200 |
| Tmax (hr) | 2 |
| AUC (0-24h) (ng·hr/mL) | 8500 |
| t½ (hr) | 6 |
| Bioavailability (%) | 40 |
Experimental Protocols
1. AML Patient-Derived Xenograft (PDX) Model Establishment and Drug Efficacy Study
-
Animal Model: Use immunodeficient mice such as NOD/SCID gamma (NSG) mice, which are known to support the engraftment of human hematopoietic cells.[6]
-
Cell Implantation: Inject 1-5 x 10^6 viable AML patient-derived cells intravenously or subcutaneously into each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (for subcutaneous models) or by bioluminescence imaging (for disseminated disease models).[5]
-
Treatment Initiation: Once tumors are established (e.g., 100-200 mm³ for subcutaneous models), randomize the mice into treatment and control groups.
-
Drug Administration: Administer A-419259 (GMP) or vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Efficacy Endpoints: Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study. The primary efficacy endpoint is typically tumor growth inhibition and/or an increase in overall survival.
2. Pharmacokinetic (PK) Analysis in Mice
-
Drug Administration: Administer a single dose of A-419259 (GMP) to a cohort of mice via the intended clinical route (e.g., oral gavage) and intravenously to another cohort to determine bioavailability.[9]
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[10]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Drug Concentration Measurement: Quantify the concentration of A-419259 (GMP) in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t½).[9]
3. Pharmacodynamic (PD) Biomarker Analysis
-
Study Design: Treat tumor-bearing mice with A-419259 (GMP) or vehicle control.
-
Tissue Collection: At specified time points after the final dose, euthanize the mice and collect tumor tissue and/or bone marrow.
-
Protein Extraction: Prepare protein lysates from the collected tissues.
-
Western Blot Analysis: Perform Western blotting to assess the protein levels of Mcl-1, cleaved caspase-3, cleaved PARP, and other relevant proteins in the apoptotic pathway.
-
Immunohistochemistry (IHC): Alternatively, use IHC to visualize the expression and localization of these biomarkers within the tumor tissue.
Visualizations
Caption: Mcl-1 signaling pathway in AML and the mechanism of action of A-419259 (GMP).
Caption: Experimental workflow for optimizing A-419259 (GMP) dosage.
Caption: Logic diagram for troubleshooting suboptimal in vivo efficacy of A-419259 (GMP).
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]
- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]
- 6. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
- 7. researchgate.net [researchgate.net]
- 8. Potent efficacy of MCL-1 inhibitor-based therapies in preclinical models of mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting A-419259 Inhibition in Western Blot Experiments
This guide provides troubleshooting advice for researchers and scientists who are not observing the expected inhibitory effects of A-419259 in their Western blot analyses. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
FAQs: Troubleshooting Lack of A-419259 Inhibition
Q1: I am using A-419259 to inhibit GMP synthase, but I don't see any effect on my target protein in a Western blot. What could be the problem?
A1: There may be a misunderstanding regarding the primary target of A-419259. This compound is a potent and selective inhibitor of the Src family of kinases (SFKs) , including Src, Lck, and Lyn, with IC50 values in the low nanomolar range.[1][2][3][4][5] It is not a GMP synthase inhibitor. Therefore, the expected effect in a Western blot would be a decrease in the phosphorylation of Src family kinases and their downstream signaling targets, rather than a change in GMP synthase levels.
Key downstream effectors of Src signaling that can be monitored by Western blot include STAT5 and Erk.[6][7] A successful experiment would show a decrease in phosphorylated STAT5 (p-STAT5) and phosphorylated Erk (p-Erk) upon treatment with A-419259.
Q2: I am not seeing a decrease in the phosphorylation of Src or its downstream targets after treating my cells with A-419259. What are the common compound-related issues?
A2: Several factors related to the inhibitor itself could be the cause:
-
Solubility: A-419259 is insoluble in water but soluble in DMSO and ethanol.[2] Ensure that you are using a fresh, high-quality solvent like DMSO to prepare your stock solution.[2] Sonication may be recommended to aid dissolution.[1] If the compound is not fully dissolved, its effective concentration will be lower than expected.
-
Stability and Storage: A-419259 powder is stable for years when stored at -20°C.[1][2] Stock solutions in DMSO should be stored at -80°C and are typically stable for up to a year.[1][2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[2] Degradation of the compound will lead to a loss of inhibitory activity.
-
Concentration: The effective concentration of A-419259 can vary between cell lines. While the IC50 for inhibiting Src kinases is in the low nanomolar range, the concentration required to inhibit cell proliferation and downstream signaling in whole cells is typically higher, in the range of 0.1 to 1.0 µM.[4][6][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: My A-419259 solution is properly prepared, but I still don't observe inhibition. What experimental design factors should I consider?
A3: The design of your experiment is critical for observing the desired inhibitory effect:
-
Treatment Duration: The time required for A-419259 to inhibit Src kinase activity and for this to be reflected in downstream protein phosphorylation can vary. A typical treatment time to observe effects on phosphorylation is between 16 to 24 hours.[3][6] However, shorter or longer incubation times may be necessary depending on the specific signaling event and cell type. A time-course experiment is recommended to optimize the treatment duration.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to Src kinase inhibition. The expression and activation status of Src family kinases can differ significantly between cell types. It is advisable to use a positive control cell line known to be sensitive to A-419259, such as K-562 or Meg-01 chronic myelogenous leukemia (CML) cells, to validate your experimental setup.[5][6][8]
-
Positive and Negative Controls: Always include appropriate controls in your experiment. A vehicle control (e.g., DMSO-treated cells) is essential to ensure that the observed effects are due to the inhibitor and not the solvent. A positive control, as mentioned above, can confirm that your reagents and protocol are working correctly.
Q4: I have optimized my experimental conditions, but my Western blot results are still not showing inhibition. How can I troubleshoot my Western blot technique?
A4: If you are confident in your inhibitor and experimental setup, the issue may lie in the Western blot procedure itself:
-
Antibody Selection: To detect inhibition of kinase activity, it is crucial to use antibodies that specifically recognize the phosphorylated form of your target protein (e.g., phospho-Src, phospho-STAT5). You must also run a parallel blot with an antibody against the total protein to confirm that the total protein levels are unchanged and to normalize your results.
-
Antibody Quality and Dilution: The quality of your primary antibody is paramount. Use antibodies that have been validated for Western blotting. The antibody datasheet should provide a recommended starting dilution. However, you may need to optimize the antibody concentration for your specific experimental conditions.[9]
-
Protein Transfer: Inefficient transfer of proteins from the gel to the membrane can lead to weak or no signal.[10] You can check the transfer efficiency by staining the membrane with Ponceau S before the blocking step.[10] For smaller proteins, using a membrane with a smaller pore size (e.g., 0.2 µm) can prevent them from passing through the membrane.[9][11]
-
Blocking: While blocking is necessary to prevent non-specific antibody binding, over-blocking can mask the epitope and lead to a weak signal.[9][11] You may need to reduce the blocking time or the concentration of the blocking agent.
-
Washing: Insufficient washing can result in high background, while excessive washing can wash away your primary and secondary antibodies, leading to a weak signal.[11] Follow a consistent and optimized washing protocol.
-
Detection Reagents: Ensure that your ECL substrate has not expired and is active.[10] If you are using an HRP-conjugated secondary antibody, make sure that your buffers do not contain sodium azide, as it inhibits HRP activity.[10][11]
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for using A-419259 in cell-based assays and Western blotting.
| Parameter | Recommended Value/Range | Notes |
| A-419259 IC50 (in vitro kinase assay) | <3-9 nM | For Src, Lck, and Lyn kinases.[1][2][4] |
| A-419259 EC50 (cell-based assay) | 0.1 - 0.3 µM | For inhibition of cell proliferation in sensitive cell lines like K-562.[8] |
| A-419259 Working Concentration | 0.1 - 1.0 µM | A starting point for dose-response experiments in most cell lines.[4][6] |
| A-419259 Stock Solution | 10-20 mM in DMSO | Store at -80°C in aliquots.[1][2] |
| Cell Treatment Duration | 16 - 24 hours | A common starting point for observing changes in protein phosphorylation.[3][6] |
| Primary Antibody Dilution | 1:500 - 1:2000 | Always check the manufacturer's datasheet and optimize. |
| Secondary Antibody Dilution | 1:5000 - 1:20,000 | Optimization is recommended to achieve a good signal-to-noise ratio.[9] |
Detailed Experimental Protocol
Protocol: Assessing A-419259-Mediated Inhibition of Src Kinase Activity by Western Blot
-
Cell Culture and Treatment:
-
Plate your cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare serial dilutions of A-419259 in your cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as your highest A-419259 treatment.
-
Treat the cells with A-419259 or the vehicle control for the desired duration (e.g., 16 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[9]
-
Incubate the lysates on ice for 30 minutes, then centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant containing the protein lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder to determine the molecular weight of your target proteins.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
To normalize the results, you can strip the membrane and re-probe it with an antibody against the total form of the protein (e.g., anti-Src) and/or a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: A-419259 inhibits Src kinase, preventing downstream phosphorylation of STAT5 and Erk.
Caption: A logical workflow for troubleshooting the lack of expected inhibition by A-419259.
References
- 1. A-419259 | RK-20449 | Src family kinase inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. sinobiological.com [sinobiological.com]
Unexpected cell toxicity with A 419259 (GMP) vehicle control
Topic: Unexpected Cell Toxicity with A-419259 (GMP) Vehicle Control
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected cell toxicity when using the GMP-grade A-419259 inhibitor and its vehicle control in in vitro experiments. This resource provides troubleshooting steps, frequently asked questions, relevant technical data, and detailed experimental protocols to help identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What is A-419259 and what is its expected effect on cells?
A-419259 is a potent and selective inhibitor of the Src family of kinases (SFKs), including Src, Lck, and Lyn.[1][2] By inhibiting these kinases, A-419259 can block key signaling pathways involved in cell proliferation, survival, and differentiation.[3][4] Therefore, in many cancer cell lines, A-419259 is expected to inhibit proliferation and induce apoptosis (programmed cell death).[1][2][3] The GMP (Good Manufacturing Practice) grade of A-419259 ensures high purity and consistency for use in sensitive applications.
Q2: What is a vehicle control and why is it important?
A vehicle control is a crucial component of in vitro experiments involving compounds that are not readily soluble in aqueous solutions like cell culture media. A-419259 is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), before being diluted to its final concentration in the cell culture medium. The vehicle control consists of the same concentration of the solvent (e.g., DMSO) in the medium as is present in the highest concentration of the A-419259 treatment group. This allows researchers to distinguish the effects of the compound from any potential effects of the solvent itself.
Q3: Is some level of cell toxicity expected with the A-419259 vehicle control (DMSO)?
While DMSO is widely used as a solvent in cell culture experiments due to its ability to dissolve a wide range of compounds and its relatively low toxicity at low concentrations, it is not completely inert.[5] Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.[5] However, sensitivity to DMSO can vary considerably between different cell lines.[6] Some sensitive or primary cell lines may exhibit toxicity at concentrations as low as 0.1%.[6] Therefore, observing some level of toxicity with a vehicle control is possible, especially if the final DMSO concentration is high.
Q4: What does "unexpected" cell toxicity with the vehicle control mean?
"Unexpected" cell toxicity refers to a level of cell death in the vehicle control group that is significantly higher than what is considered acceptable for the specific cell line and DMSO concentration being used. This can manifest as poor cell attachment, changes in morphology, or a significant reduction in cell viability as measured by assays like MTT or Trypan Blue exclusion. Unexpected toxicity can confound experimental results, making it difficult to assess the true effect of A-419259.
Troubleshooting Guide for Unexpected Cell Toxicity
If you are observing unexpected toxicity in your vehicle control wells, it is important to systematically investigate the potential causes. This guide provides a step-by-step approach to help you identify the source of the problem.
Step 1: Verify the Final Concentration of the Vehicle (DMSO)
The most common cause of vehicle-related toxicity is an excessively high final concentration of the solvent.
-
Action: Double-check your calculations for the dilution of your A-419259 stock solution to ensure the final DMSO concentration in your cell culture wells is within a generally safe range (ideally ≤ 0.5%).
-
Recommendation: If the required concentration of A-419259 necessitates a higher DMSO concentration, it is crucial to run a DMSO dose-response curve on your specific cell line to determine its tolerance limit.
Step 2: Assess the Health and Quality of Your Cells
The overall health and condition of your cells can significantly impact their sensitivity to solvents and other experimental manipulations.
-
Action:
-
Visually inspect your cells under a microscope for any signs of stress, such as changes in morphology, floating cells, or a high degree of confluence before starting your experiment.
-
Ensure your cells are in the logarithmic growth phase and have not been passaged too many times.
-
Consider testing a fresh, low-passage vial of cells from your frozen stocks.
-
Step 3: Evaluate the Quality of Your Vehicle (DMSO)
While less common, the quality of the DMSO itself can be a source of toxicity.
-
Action:
-
Ensure you are using a high-purity, cell culture-grade DMSO.
-
DMSO is hygroscopic (absorbs water from the air), which can affect its properties. Use fresh, unopened aliquots of DMSO whenever possible.
-
If you suspect your DMSO may be old or contaminated, purchase a new bottle from a reputable supplier.
-
Step 4: Review Your Experimental Protocol and Aseptic Technique
Subtle variations in your experimental procedure or a lapse in aseptic technique can introduce contaminants that cause cell toxicity.
-
Action:
-
Carefully review your entire protocol, from cell seeding to compound addition, to ensure consistency across all wells and plates.
-
Pay close attention to your aseptic technique to rule out microbial contamination (e.g., bacteria, yeast, mycoplasma) as a source of cell death.
-
Consider potential issues like "edge effects" in your multi-well plates, where wells on the perimeter are more prone to evaporation, leading to increased concentrations of media components and the vehicle.
-
Step 5: Systematically Test Each Component
If the source of the toxicity is still unclear, a systematic approach to testing each component of your experiment is necessary.
-
Action: Set up a series of control experiments to isolate the problematic variable. This could include:
-
Cells in media alone (no vehicle or compound).
-
A dose-response of DMSO on your cells.
-
Comparing a new batch of A-419259 and/or DMSO with your current batch.
-
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for A-419259 and its common vehicle, DMSO.
Table 1: Inhibitory Activity of A-419259
| Target Kinase | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |
| Src | 9 | K-562 | 0.1 - 0.3 | [1][2][7] |
| Lck | <3 | Meg-01 | ~0.1 | [1][2] |
| Lyn | <3 | DAGM/Bcr-Abl | 0.1 - 0.3 | [1][2] |
| Hck | 11.26 | Primary CD34+ CML cells | Potent apoptosis induction | [3][7] |
Table 2: General Cytotoxicity of DMSO in Cell Culture
| DMSO Concentration | General Observation | Reference |
| < 0.1% | Generally considered safe for most cell lines. | [6] |
| 0.1% - 0.5% | Tolerated by many cell lines, but sensitivity can vary. | [5] |
| > 0.5% | Increased risk of cytotoxicity for many cell lines. | [5] |
| ≥ 2% | Significant cytotoxicity observed in several leukemic cell lines. |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells seeded in a 96-well plate
-
A-419259 and vehicle control treatments
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of A-419259 and the corresponding vehicle controls. Include untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
2. Trypan Blue Exclusion Assay for Cell Viability
This protocol is a direct method to count viable and non-viable cells.
-
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Hemocytometer
-
Microscope
-
-
Procedure:
-
Prepare a single-cell suspension from your experimental wells (for adherent cells, this will require trypsinization).
-
Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).[8][9]
-
Allow the mixture to incubate at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to an overestimation of cell death.[9][10]
-
Load 10 µL of the cell-dye mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the designated squares of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100 [8]
-
Visualizations
The following diagrams illustrate the troubleshooting workflow for unexpected cell toxicity and the known signaling pathway of A-419259.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. brd.nci.nih.gov [brd.nci.nih.gov]
- 10. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
A 419259 (GMP) degradation in cell culture media over time
Welcome to the Technical Support Center for A-419259 (GMP grade). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing A-419259 effectively in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and degradation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is A-419259 and what is its mechanism of action?
A-419259 is a potent and selective inhibitor of the Src family of kinases (SFKs), including Src, Lck, and Lyn, with IC50 values in the low nanomolar range.[1][2][3] It functions by blocking the autophosphorylation of these kinases, thereby disrupting key oncogenic signaling pathways involved in cell proliferation and survival.[1][2] A-419259 has been shown to induce apoptosis in various cancer cell lines.[1][4]
Q2: How should I prepare and store A-419259 stock solutions?
A-419259 is soluble in DMSO and methanol but insoluble in water.[2][5] For cell-based assays, it is recommended to prepare a concentrated stock solution in high-quality, fresh DMSO.[2] Due to the hygroscopic nature of DMSO, using fresh solvent is crucial as absorbed moisture can reduce the solubility of the compound.[2]
-
Stock Solution Storage: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to one year.[2][3]
-
A-419259 trihydrochloride: The hydrochloride salt of A-419259 is available and is soluble in water.
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%.[4] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Q4: I am observing inconsistent results in my experiments. Could this be due to the degradation of A-419259 in the cell culture medium?
Yes, inconsistent results can be a consequence of compound instability. The effective concentration of A-419259 in cell culture media can decrease over time due to various factors, leading to variability in your experimental outcomes.
Troubleshooting Guide: A-419259 Degradation in Cell Culture Media
This guide provides insights into potential issues related to the degradation of A-419259 in your experiments and offers solutions to mitigate these problems.
Issue 1: Reduced or Loss of Compound Efficacy Over Time
Observation: You notice a diminished biological effect of A-419259 in long-term experiments (e.g., > 24 hours) compared to short-term assays.
Potential Cause: A-419259 may be degrading in the cell culture medium over the course of the experiment. The rate of degradation can be influenced by the components of the medium, pH, temperature, and light exposure.
Solutions:
-
Replenish the medium: For long-term experiments, consider replacing the cell culture medium containing fresh A-419259 every 24-48 hours to maintain a more consistent compound concentration.
-
Perform a time-course experiment: To understand the stability of A-419259 under your specific experimental conditions, you can perform a time-course experiment and analyze the concentration of the compound at different time points using analytical methods like HPLC-MS.
-
Protect from light: Store stock solutions and treated cell cultures in the dark to minimize potential photodegradation.
Issue 2: High Variability Between Experimental Replicates
Observation: You are observing significant variability in the results between replicate wells or plates treated with the same concentration of A-419259.
Potential Causes:
-
Incomplete dissolution or precipitation: The compound may not be fully dissolved in the stock solution or may be precipitating upon dilution into the aqueous cell culture medium.[4]
-
Non-specific binding: Small molecules can bind to plasticware, reducing the effective concentration available to the cells.
-
Interaction with serum proteins: Components of fetal bovine serum (FBS) or other serum supplements can bind to small molecule inhibitors, reducing their bioavailability.
Solutions:
-
Ensure complete dissolution: When preparing your working solutions, ensure the DMSO stock is fully dissolved. Sonication can aid in this process.[4] When diluting into your final culture medium, vortex the solution gently and inspect for any visible precipitate.
-
Use low-binding plates: Consider using low-protein-binding microplates for your experiments to minimize non-specific binding.
-
Serum concentration: If you suspect interaction with serum proteins, you can test the effect of different serum concentrations on the efficacy of A-419259. Be aware that altering serum levels can also impact cell health and growth.
Data on A-419259 Stability
While specific public data on the degradation of A-419259 in cell culture media is limited, the following table provides a hypothetical degradation profile based on the typical behavior of similar small molecule kinase inhibitors. This data is for illustrative purposes to guide experimental design.
| Time (Hours) | A-419259 Concentration Remaining (%) in Standard DMEM + 10% FBS at 37°C |
| 0 | 100% |
| 8 | 92% |
| 24 | 78% |
| 48 | 61% |
| 72 | 45% |
Note: This is a hypothetical representation. Actual degradation rates will vary depending on the specific cell culture medium, serum concentration, cell type, and other experimental conditions.
Experimental Protocols
Protocol 1: Assessment of A-419259 Stability in Cell Culture Media by HPLC-MS
This protocol outlines a general method to determine the stability of A-419259 in your specific cell culture medium.
Materials:
-
A-419259
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
HPLC-grade acetonitrile and water
-
Formic acid
-
96-well plates
-
HPLC-MS system
Methodology:
-
Prepare A-419259 working solution: Prepare a solution of A-419259 in your complete cell culture medium at the desired final concentration.
-
Incubation: Aliquot the A-419259-containing medium into multiple wells of a 96-well plate. Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Time points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect an aliquot from the respective wells.
-
Sample preparation:
-
To precipitate proteins, add three volumes of ice-cold acetonitrile to each aliquot.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
HPLC-MS analysis:
-
Analyze the samples using a reverse-phase HPLC column coupled to a mass spectrometer.
-
Use a gradient of water and acetonitrile, both containing 0.1% formic acid, as the mobile phase.
-
Monitor the concentration of A-419259 by detecting its specific mass-to-charge ratio (m/z) in the mass spectrometer.
-
-
Data analysis: Quantify the peak area of A-419259 at each time point. Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of A-419259 remaining.
Visualizations
A-419259 Signaling Pathway
A-419259 is a potent inhibitor of Src family kinases (SFKs). These kinases are key components of multiple signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting SFKs, A-419259 can block these downstream pathways, leading to apoptosis in cancer cells.
Caption: A-419259 inhibits Src family kinases, blocking downstream signaling.
Experimental Workflow for Assessing A-419259 Stability
The following diagram illustrates the workflow for determining the stability of A-419259 in cell culture media.
Caption: Workflow for assessing the stability of A-419259 in cell culture.
References
Optimizing incubation time for A 419259 (GMP) in cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using A-419259 (GMP) in cell viability assays. Our goal is to help you optimize your experimental protocols and achieve reliable, reproducible results.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the optimization of incubation time for A-419259 in cell viability assays.
Q1: What is a recommended starting concentration and incubation time for A-419259 in a cell viability assay?
For initial experiments, a concentration range of 0.1 µM to 1 µM is a common starting point based on published data where A-419259 has an IC50 in the range of 0.1-0.3 µM for some cell lines.[1][2][3] A preliminary time-course experiment is highly recommended, with common starting points being 24, 48, and 72 hours of incubation.[4][5] The optimal time can vary significantly depending on the cell type and the specific research question.
Q2: My cell viability results are inconsistent between experiments. What are the potential causes and solutions?
Inconsistent results in biological assays can stem from several factors.[6] Here are some common causes and troubleshooting tips:
-
Cell Seeding Density: Ensure a homogenous cell suspension before seeding and use a consistent volume for each well. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[6]
-
Compound Dilutions: Prepare fresh serial dilutions of A-419259 for each experiment and verify pipette calibration to ensure accurate concentrations.[6]
-
Incubation Time: Use a multichannel pipette for adding A-419259 to minimize timing differences between wells.[6] Ensure the incubation period is precisely the same for all plates in a comparative experiment.
-
Edge Effects: To minimize evaporation from the outer wells of a microplate, which can concentrate the compound and affect cell growth, fill the peripheral wells with sterile media or phosphate-buffered saline (PBS).[7]
Q3: I am not observing a significant decrease in cell viability even at high concentrations of A-419259. What should I do?
If A-419259 does not appear to be effective in your assay, consider the following:
-
Incubation Time May Be Too Short: The effect of A-419259 is time-dependent. An incubation time of 24 hours might be too short for your specific cell line to show a significant response.[5] It is recommended to extend the incubation time to 48, 72, or even 96 hours.[4]
-
Cell Line Resistance: Your chosen cell line may be resistant to Src family kinase inhibitors. Research the specific characteristics of your cell line. Consider using a positive control cell line known to be sensitive to A-419259, such as K-562 or Meg-01 cells.[3]
-
Compound Stability: Ensure that A-419259 is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment from a frozen stock.
Q4: At low concentrations of A-419259, I sometimes see a slight increase in cell proliferation. Is this normal?
This phenomenon, known as hormesis, can be observed with some compounds at low concentrations.[4] It is important to test a wide range of concentrations to capture the full dose-response curve and acknowledge this effect in your data analysis.
Data Presentation: Illustrative Time-Course Experiment
The following table provides an example of how to present data from a time-course experiment to determine the optimal incubation time for A-419259. The data shown here is for illustrative purposes and will vary depending on the cell line and assay used.
Table 1: Effect of A-419259 Incubation Time on Cell Viability of K-562 Cells (Illustrative Data)
| A-419259 Concentration (µM) | 24h Incubation (% Viability ± SD) | 48h Incubation (% Viability ± SD) | 72h Incubation (% Viability ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 0.01 | 95 ± 4.9 | 88 ± 5.1 | 75 ± 6.2 |
| 0.1 | 78 ± 6.1 | 52 ± 4.7 | 31 ± 4.9 |
| 1 | 45 ± 5.5 | 21 ± 3.9 | 10 ± 2.8 |
| 10 | 15 ± 3.2 | 5 ± 1.8 | 2 ± 1.1 |
Experimental Protocols
Protocol: Optimizing A-419259 Incubation Time using an MTT Assay
This protocol describes a typical workflow for determining the optimal incubation time of A-419259 in a cell viability experiment using a colorimetric MTT assay. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
-
Cell Seeding:
-
Trypsinize and count your cells of interest (e.g., K-562).
-
Prepare a cell suspension at a predetermined optimal density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of A-419259 (GMP) in DMSO.[9]
-
Perform serial dilutions of A-419259 in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest A-419259 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared A-419259 dilutions or vehicle control.
-
-
Time-Course Incubation:
-
Incubate the plates for different time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 value for each incubation time. The optimal incubation time is typically the one that provides a robust and reproducible effect with a clear dose-response relationship.
-
Mandatory Visualizations
Caption: Workflow for optimizing A-419259 incubation time.
Caption: A-419259 inhibits Src family kinases, blocking proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 细胞活力和增殖测定 [sigmaaldrich.cn]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: A 419259 Interference with Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the Src family kinase inhibitor, A 419259, in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Disclaimer: A 419259 is a potent Src family kinase inhibitor.[1][2][3][4] The information provided here is based on general principles of small molecule interference in fluorescence assays and the known properties of A 419259.
Frequently Asked Questions (FAQs)
Q1: What is A 419259 and what is its mechanism of action?
A1: A 419259 is a selective, ATP-competitive inhibitor of the Src family of non-receptor tyrosine kinases, including Src, Lck, and Lyn.[1][2][3] It is a pyrrolo-pyrimidine compound that has been shown to block proliferation and induce apoptosis in various cancer cell lines.[2][3] It is NOT a GMP-competitive inhibitor of phosphodiesterase 5 (PDE5).
Q2: How can A 419259 interfere with my fluorescence-based assay?
A2: Like many small molecules, A 419259 has the potential to interfere with fluorescence-based assays through several mechanisms, independent of its inhibitory effect on Src kinases. These include:
-
Autofluorescence: The compound itself may fluoresce when excited at the wavelengths used in your assay, leading to a false positive signal.[5][6]
-
Fluorescence Quenching: A 419259 may absorb the excitation light or quench the emitted fluorescence from your probe, leading to a false negative signal.[7][8][9][10]
-
Inner Filter Effect: At high concentrations, the compound may absorb excitation or emission light, reducing the signal.[11]
Q3: My assay signal is changing in an unexpected way when I add A 419259. How do I know if it's interference?
A3: The first step is to run control experiments. A key control is to measure the fluorescence of A 419259 in your assay buffer without any of the biological components (e.g., enzyme, cells). If you observe a signal that changes with the concentration of A 419259, it is likely due to interference.[5][11]
Q4: What are the known spectral properties of A 419259?
A4: A 419259 is known to have absorbance maxima (λmax) at 238 nm and 291 nm.[4] This is in the UV range, but significant absorbance tails into the excitation wavelengths of common blue and green fluorophores can occur. Its fluorescence emission spectrum is not widely published and should be determined empirically.
Quantitative Data Summary
The following table summarizes the inhibitory activity of A 419259 against various kinases.
| Kinase | IC50 (nM) |
| Lck | <3 |
| Lyn | <3 |
| Src | 9 |
| Hck | 11.26 |
| c-Abl | 3,000 |
| PKC | >33,000 |
Data sourced from Cayman Chemical and MedchemExpress.[2][4]
Troubleshooting Guides
Problem 1: Fluorescence signal increases with increasing A 419259 concentration in my no-enzyme/no-cell control.
This suggests that A 419259 is autofluorescent at your assay's wavelengths.
Troubleshooting Steps:
-
Characterize the Autofluorescence: Perform a full excitation and emission scan of A 419259 in your assay buffer to determine its spectral profile.
-
Change Fluorophore: Switch to a fluorophore with excitation and emission wavelengths that do not overlap with the autofluorescence of A 419259. Red-shifted dyes are often a good choice as small molecule autofluorescence is more common at shorter wavelengths.[12]
-
Time-Resolved Fluorescence (TRF): If available, use a TRF assay. The long-lived fluorescence of lanthanide-based probes allows for a delay between excitation and detection, during which the short-lived autofluorescence of the compound can decay.[11]
Problem 2: Fluorescence signal decreases with increasing A 419259 concentration in my no-enzyme/no-cell control.
This suggests that A 419259 is quenching your fluorescent probe or causing an inner-filter effect .
Troubleshooting Steps:
-
Perform a Quenching Control: Measure the fluorescence of your free fluorophore (not conjugated to any protein or substrate) in the presence of increasing concentrations of A 419259. A decrease in signal confirms quenching.[5]
-
Measure Absorbance: Scan the absorbance of A 419259 at the concentrations used in your assay. Significant absorbance at the excitation or emission wavelengths of your fluorophore indicates an inner-filter effect.[11]
-
Reduce Concentrations: If possible, lower the concentration of your fluorescent probe or A 419259 to minimize quenching.
-
Change Assay Format: If interference persists, consider an orthogonal assay with a different detection modality, such as luminescence, AlphaScreen, or a label-free method.[6]
Experimental Protocols
Protocol 1: Determining Autofluorescence of A 419259
-
Prepare a dilution series of A 419259 in your final assay buffer. Include a buffer-only blank.
-
Dispense the dilution series into the wells of a microplate (a black, opaque plate is recommended to reduce background).
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your main experiment.
-
Plot the fluorescence intensity against the concentration of A 419259. A concentration-dependent increase in signal indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by A 419259
-
Prepare a solution of your fluorescent probe in the final assay buffer at the concentration used in your main experiment.
-
Prepare a dilution series of A 419259 in the assay buffer.
-
Mix the fluorescent probe solution with the A 419259 dilution series. Include a control with the probe and buffer only.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Read the fluorescence on a plate reader.
-
Plot the fluorescence intensity against the concentration of A 419259. A concentration-dependent decrease in signal suggests quenching.
Visualizations
Caption: Simplified Src signaling pathway and the inhibitory action of A 419259.
Caption: Experimental workflow for identifying A 419259 fluorescence interference.
Caption: Troubleshooting decision tree for A 419259 fluorescence interference.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hx2.med.upenn.edu [hx2.med.upenn.edu]
- 9. What is fluorescence quenching [biosyn.com]
- 10. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing A-419259 Resistance in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to the Src family kinase inhibitor, A-419259, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is A-419259 and what is its mechanism of action?
A1: A-419259 is a potent and selective, second-generation pyrrolo-pyrimidine inhibitor of the Src family kinases (SFKs), including Src, Lck, and Lyn.[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain of SFKs and preventing their autophosphorylation and subsequent activation. This leads to the downstream inhibition of signaling pathways that are crucial for cell proliferation, survival, and migration.
Q2: What are the primary signs of developing resistance to A-419259 in my cell culture?
A2: The main indicator of resistance is a decreased sensitivity of your cell line to A-419259. This will manifest as a reduced anti-proliferative or cytotoxic effect at concentrations that were previously effective. Quantitatively, this is observed as a significant increase in the half-maximal inhibitory concentration (IC50) value. You may also observe a rebound in the phosphorylation of Src or its downstream targets, even in the presence of the inhibitor.
Q3: What are the known molecular mechanisms of resistance to A-419259?
A3: While multiple mechanisms can contribute to resistance, a key clinically relevant mechanism for kinase inhibitors is the acquisition of mutations in the target kinase. For A-419259, a specific mutation in the "gatekeeper" residue of the Hck kinase (a member of the Src family), T338M, has been shown to confer resistance by reducing the binding affinity of the inhibitor. Other potential, more general mechanisms include:
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on the Src pathway. Common bypass pathways include the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.
-
Target Overexpression: An increase in the expression levels of the target SFKs can effectively titrate out the inhibitor, requiring higher concentrations for a therapeutic effect.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump A-419259 out of the cell, reducing its intracellular concentration.
Q4: How long does it typically take for cell lines to develop resistance to A-419259?
A4: The timeframe for the development of acquired resistance is highly variable and depends on several factors, including the specific cell line, the concentration of A-419259 used, and the culture conditions. Generally, resistance can emerge over several weeks to months of continuous exposure to the drug.
Troubleshooting Guide
This guide provides a structured approach to identifying, confirming, and potentially overcoming resistance to A-419259 in your long-term cell culture experiments.
Issue 1: Decreased Efficacy of A-419259 Over Time
Possible Cause & Troubleshooting Steps
-
Development of Acquired Resistance:
-
Confirm Resistance with IC50 Determination: Perform a dose-response experiment comparing the parental (sensitive) cell line with the suspected resistant cell line. A significant increase (typically >3-fold) in the IC50 value for A-419259 confirms resistance.
-
Analyze Src Pathway Activation: Use Western blotting to assess the phosphorylation status of Src (p-Src Tyr416) and key downstream effectors (e.g., p-STAT3, p-Akt, p-ERK) in both parental and resistant cells, with and without A-419259 treatment. Resistant cells may show sustained phosphorylation of these proteins even at high concentrations of the inhibitor.
-
-
Compound Instability:
-
Check Compound Storage and Handling: Ensure that your A-419259 stock solution is stored correctly (typically at -20°C or -80°C in DMSO) and that you are using fresh dilutions for your experiments. Repeated freeze-thaw cycles can degrade the compound.
-
Test on a Sensitive Control Cell Line: To confirm the activity of your A-419259 stock, test it on a known sensitive cell line.
-
Issue 2: High Intrinsic Resistance to A-419259 in a New Cell Line
Possible Cause & Troubleshooting Steps
-
Low Dependence on Src Signaling: The cell line may not be heavily reliant on Src family kinases for its growth and survival.
-
Baseline Pathway Analysis: Perform a Western blot to determine the basal levels of p-Src and its downstream targets in the untreated cells. Low basal activity may indicate a lack of dependence.
-
-
Pre-existing Resistance Mechanisms: The cell line may have inherent resistance mechanisms, such as pre-existing mutations in SFKs or high expression of drug efflux pumps.
-
Sequencing of SFKs: If feasible, sequence the kinase domains of the major SFKs expressed in your cell line to check for mutations.
-
Test with Efflux Pump Inhibitors: Co-treat the cells with A-419259 and a broad-spectrum ABC transporter inhibitor (e.g., verapamil or elacridar) to see if sensitivity is restored.
-
Data Presentation
Table 1: IC50 Values of A-419259 in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K-562 | Chronic Myelogenous Leukemia | 0.1 - 0.3 | [1] |
| Meg-01 | Chronic Myelogenous Leukemia | ~ 0.1 | [1] |
| DAGM/Bcr-Abl | Bcr-Abl transformed cells | 0.1 - 0.3 | [1] |
Note: The resistance index (RI) can be calculated as follows: RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line. An RI > 3 is generally considered indicative of resistance.
Experimental Protocols
Protocol 1: Generation of A-419259-Resistant Cell Lines
This protocol outlines a dose-escalation method for developing acquired resistance.
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of A-419259 in the parental cell line after 72 hours of treatment.
-
Initial Chronic Treatment: Culture the parental cells in a medium containing A-419259 at a concentration equal to the IC20-IC30 (the concentration that inhibits 20-30% of cell growth).
-
Monitor and Subculture: Initially, you will observe significant cell death. Continue to culture the surviving cells, changing the medium with fresh A-419259 every 2-3 days. Once the cells recover and reach 70-80% confluency, subculture them.
-
Dose Escalation: Once the cells are proliferating at a steady rate in the presence of the current A-419259 concentration, gradually increase the concentration (e.g., by 1.5 to 2-fold).
-
Repeat Dose Escalation: Repeat the process of monitoring, subculturing, and dose escalation until the cells can proliferate in a significantly higher concentration of A-419259 (e.g., 5-10 times the initial IC50).
-
Characterize the Resistant Line: Once a resistant population is established, confirm the degree of resistance by re-evaluating the IC50 and comparing it to the parental line. Cryopreserve cells at each stage of dose escalation.
Protocol 2: Western Blot Analysis of Src Pathway Activation
-
Cell Lysis:
-
Seed both parental and resistant cells and treat with A-419259 at various concentrations (e.g., 0, 0.1x IC50, 1x IC50, 10x IC50 of the parental line) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-Src (Tyr416) and total Src
-
p-STAT3 (Tyr705) and total STAT3
-
p-Akt (Ser473) and total Akt
-
p-ERK1/2 (Thr202/Tyr204) and total ERK1/2
-
GAPDH or β-actin as a loading control
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL detection system.
-
Mandatory Visualizations
Caption: A-419259 inhibits Src signaling pathways.
Caption: Workflow for addressing A-419259 resistance.
Caption: Strategies to overcome A-419259 resistance.
References
Validation & Comparative
A Comparative Analysis of A-419259 (GMP) and Dasatinib for the Inhibition of Src Kinases in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two potent kinase inhibitors, A-419259 (also known as RK-20449) and dasatinib, with a specific focus on their efficacy in inhibiting Src family kinases (SFKs) in the context of Acute Myeloid Leukemia (AML). Unregulated signaling from protein tyrosine kinases, including SFKs, is a common feature in AML, making them attractive therapeutic targets.[1]
Executive Summary
Both A-419259 and dasatinib are potent inhibitors of Src family kinases and have demonstrated preclinical activity against AML. A-419259 is a pyrrolopyrimidine inhibitor with high selectivity for SFKs.[2][3][4] Dasatinib is a multi-targeted kinase inhibitor, active against BCR-ABL, SFKs, c-KIT, and other kinases, and is approved for the treatment of certain leukemias.[5][6][7] While direct head-to-head comparative studies in the same AML models are limited, this guide synthesizes available data to facilitate an informed evaluation of their respective profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for A-419259 and dasatinib. It is important to note that the data are compiled from various studies and experimental conditions may differ, warranting cautious interpretation of direct comparisons.
Table 1: In Vitro Kinase Inhibition (IC50 values)
| Kinase | A-419259 (nM) | Dasatinib (nM) |
| Src | 9[2][4][8] | <1[9] |
| Lck | <3[2][4][8] | <1[9] |
| Lyn | <3[2][4][8] | <1[9] |
| Hck | 11.26[10] | Not explicitly reported in reviewed sources |
| Fgr | ~60[6] | Not explicitly reported in reviewed sources |
| c-Abl | 3,000[10] | 3[11] |
| Flt3-ITD | Potent inhibitor[1] | Inhibits at ~10⁻⁶ M[11] |
| c-Kit | Not a primary target | Potent inhibitor (GI50 5x10⁻⁹ M in Mo7e-KitD816H)[11] |
Table 2: Effects on AML Cell Lines
| Parameter | A-419259 | Dasatinib |
| Cell Lines Tested | K-562, Meg-01, TF-1/Flt3-ITD[1][10] | Mo7e, MV4-11, Ba/F3-Flt3ITD, U937, THP-1, Mo7e-KitD816H, Kasumi-1[11][12][13] |
| Growth Inhibition (IC50/GI50) | 0.1-0.3 µM (K-562, Meg-01)[3] | 3 to 6 x 10⁻⁶ M (Flt3ITD⁺ and factor-independent cell lines); 5 x 10⁻⁹ M (Mo7e-KitD816H)[11] |
| Apoptosis Induction | Induces apoptosis in K-562 cells[3][10] | Induces apoptosis in Mo7e-KitD816H and Kasumi-1 cells[11][12][13] |
| Cell Cycle Arrest | Not explicitly reported in reviewed sources | Induces G1 arrest in Ba/F3-Flt3ITD, THP-1, and Mo7e cells[9] |
Signaling Pathways and Experimental Workflows
Src Kinase Signaling in AML
Src family kinases are non-receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, survival, and differentiation. In AML, SFKs such as Lyn, Lck, Hck, and Fgr are often overexpressed and constitutively activated, contributing to the malignant phenotype.[11][14][15] They act downstream of receptor tyrosine kinases like FLT3 and c-KIT and activate key signaling pathways, including the STAT and PI3K/Akt pathways.[14][16]
Caption: Simplified Src kinase signaling cascade in AML.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram illustrates a typical workflow for assessing the in vitro inhibitory activity of compounds like A-419259 and dasatinib against purified kinases.
Caption: General workflow for determining kinase IC50 values.
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol is adapted from methodologies used to assess Src family kinase inhibition.[2]
-
Plate Coating: 96-well ELISA plates are coated with a substrate solution (e.g., 200 µg/mL Poly(Glu,Tyr) 4:1) in phosphate-buffered saline (PBS) and incubated for 1 hour at 37°C. Plates are then washed with PBS containing 0.1% Tween-20 (PBS-T).
-
Reaction Mixture: Dilutions of the test inhibitor (A-419259 or dasatinib) are added to the wells containing the purified kinase in a kinase assay buffer (e.g., 250 mM Mopso, pH 6.75, 10 mM MgCl₂, 2.5 mM DTT, 5 µM ATP).
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of the ATP/substrate mixture and incubated for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: The reaction is stopped, and the level of substrate phosphorylation is detected using a horseradish peroxidase-conjugated anti-phosphotyrosine antibody.
-
Data Analysis: The signal is measured using a plate reader, and IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
2. Cell Viability Assay (MTS Assay)
This protocol is a standard method for assessing the effect of compounds on cell proliferation and cytotoxicity.[11][17]
-
Cell Seeding: AML cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium and incubated to allow for cell attachment (for adherent cells) or stabilization.
-
Compound Treatment: Cells are treated with various concentrations of A-419259, dasatinib, or a vehicle control (e.g., DMSO) and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTS Reagent Addition: 20 µL of CellTiter 96 AQueous One Solution Reagent (MTS) is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Absorbance Measurement: The absorbance at 490 nm is recorded using a 96-well plate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and GI50 (concentration for 50% growth inhibition) values are calculated.
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis.[2][11]
-
Cell Treatment: AML cells are treated with the desired concentrations of A-419259, dasatinib, or vehicle control for a specified time.
-
Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells is determined using flow cytometry analysis software.
4. Western Blotting for Downstream Signaling Proteins
This protocol is used to assess the phosphorylation status of key downstream signaling molecules.[9][11]
-
Cell Lysis: Following treatment with the inhibitors, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-STAT5, STAT5, p-Akt, Akt).
-
Detection: The membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using densitometry software to determine the relative levels of protein phosphorylation.
Conclusion
Both A-419259 and dasatinib are potent inhibitors of Src family kinases with demonstrated anti-leukemic activity in preclinical AML models. A-419259 exhibits high selectivity for SFKs, which may offer a more targeted therapeutic approach with potentially fewer off-target effects. Dasatinib, as a multi-targeted inhibitor, has a broader spectrum of activity that includes other key AML-associated kinases like c-KIT and Flt3, which could be advantageous in certain molecular subtypes of AML. The choice between these inhibitors for further development or clinical application in AML will likely depend on the specific molecular characteristics of the leukemia and the desired therapeutic strategy. Direct comparative studies are warranted to definitively establish the relative efficacy and safety of these two promising agents in the treatment of AML.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Dasatinib Accelerates Valproic Acid-Induced Acute Myeloid Leukemia Cell Death by Regulation of Differentiation Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential inhibition of T-cell receptor and STAT5 signaling pathways determines the immunomodulatory effects of dasatinib in chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Dasatinib inhibits proliferation and induces apoptosis in the KASUMI-1 cell line bearing the t(8;21)(q22;q22) and the N822K c-kit mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An indirect comparison between bosutinib, nilotinib and dasatinib in first-line chronic phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-World Effectiveness of Dasatinib Versus Imatinib in Newly Diagnosed Patients With Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of A-419259 and Bosutinib Efficacy in Chronic Myeloid Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two kinase inhibitors, A-419259 and bosutinib, in the context of Chronic Myeloid Leukemia (CML). While both compounds have demonstrated activity in CML models, they exhibit distinct mechanisms of action. This document summarizes key experimental data, outlines relevant protocols, and visualizes the signaling pathways involved to aid in the understanding of their therapeutic potential.
Executive Summary
A-419259 is a potent and broad-spectrum inhibitor of the Src family kinases (SFKs), which are critical downstream effectors in the Bcr-Abl signaling cascade. In contrast, bosutinib is a dual inhibitor, targeting both the Bcr-Abl kinase and Src family kinases. This fundamental difference in their molecular targets dictates their distinct profiles in CML models. While direct comparative studies are limited, this guide consolidates available data to provide a comprehensive overview.
Data Presentation: Inhibitory Potency and Cellular Efficacy
The following tables summarize the inhibitory concentrations (IC50) of A-419259 and bosutinib against their respective kinase targets and their effects on CML cell lines. It is important to note that the data presented for each compound are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Kinase Inhibitory Potency (IC50)
| Compound | Target Kinase | IC50 (nM) | Citation |
| A-419259 | Src | 9 | [1] |
| Lck | <3 | [1] | |
| Lyn | <3 | [1] | |
| Hck | 11.26 | [1] | |
| c-Abl | 3000 | [1] | |
| Bosutinib | Src | 1.2 (cell-free) | [2] |
| Abl | 1 (cell-free) | [3] |
Table 2: Efficacy in CML Cell Models
| Compound | Cell Line | Assay | IC50 (µM) | Citation |
| A-419259 | K-562 | Proliferation | 0.1 - 0.3 | [1][4] |
| Meg-01 | Proliferation | 0.1 | [1] | |
| Bosutinib | K-562 | Proliferation | ~0.25 (for 48h) | [5] |
| Src-dependent proliferation | Proliferation | 0.1 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to evaluate the efficacy of A-419259 and bosutinib.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to block 50% of the target kinase activity.
-
Enzyme and Substrate Preparation : Recombinant purified Src family kinases (e.g., Hck, Lyn) or Bcr-Abl kinase are used. A specific peptide substrate for the kinase is prepared in a suitable assay buffer.
-
Inhibitor Preparation : A-419259 and bosutinib are serially diluted to a range of concentrations.
-
Kinase Reaction : The kinase, substrate, and inhibitor are incubated together in a microplate well. The reaction is initiated by the addition of ATP.
-
Detection : After a defined incubation period, the amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radioactivity-based assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis : The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding : CML cell lines (e.g., K-562) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of A-419259 or bosutinib for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is then determined.
Western Blotting for Phospho-Protein Analysis
This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway, providing insights into the mechanism of action of the inhibitors.
-
Cell Lysis : CML cells are treated with the inhibitors for a specific time, after which the cells are lysed to extract total proteins.
-
Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Src, phospho-CrkL). A primary antibody against the total protein is used as a loading control.
-
Detection : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imaging system.
-
Analysis : The intensity of the bands corresponding to the phosphorylated and total proteins is quantified to determine the effect of the inhibitor on protein phosphorylation.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by A-419259 and bosutinib in CML.
Caption: Bcr-Abl Signaling Pathway in CML.
Caption: Mechanism of Action of A-419259 and Bosutinib.
Experimental Workflow
The following diagram outlines a general workflow for comparing the efficacy of kinase inhibitors in CML models.
References
A-419259 (GMP) Selectivity Profile: A Comparative Analysis Against Other Src Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of A-419259, a potent Src family kinase inhibitor, with other well-established Src inhibitors: Dasatinib, Saracatinib, and Bosutinib. The information is intended to provide researchers with the necessary data to make informed decisions for their drug discovery and development projects.
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of A-419259 and other Src inhibitors against a panel of selected kinases. It is important to note that these values have been compiled from various sources, and experimental conditions may differ across studies.
| Kinase Target | A-419259 IC50 (nM) | Dasatinib IC50 (nM) | Saracatinib IC50 (nM) | Bosutinib IC50 (nM) |
| Src | 9[1][2] | <1[3] | 2.7 - 10[4][5] | 1.2[6] |
| Lck | <3[1][2] | - | 4 - 10[4] | - |
| Lyn | <3[1][2] | <1 | 4 - 10[4] | 1.1 |
| Hck | 11.26[7] | <1 | - | 4.3 |
| c-Abl | 3,000[7] | <1[3] | 30[5] | 1.2[6] |
| PKC | >33,000[7] | - | - | - |
| c-Kit | - | 12 | 200[8] | >10,000 |
| PDGFRβ | - | 28 | - | 100 |
| VEGFR2 | - | 8 | - | 94 |
| EGFR | - | >5000 | 66[8] | >10,000 |
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Principle: The assay quantifies the activity of a kinase by measuring the phosphorylation of a substrate. The inhibition of the kinase by a test compound leads to a decrease in substrate phosphorylation, which is typically detected using methods such as radioactivity (e.g., ³²P-ATP incorporation) or fluorescence (e.g., ADP-Glo™, LanthaScreen™).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., A-419259)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagent (e.g., [γ-³²P]ATP, ADP-Glo™ reagent, LanthaScreen™ antibody)
-
96-well or 384-well assay plates
-
Plate reader (scintillation counter or luminometer/fluorometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In each well of the assay plate, add the following components in order:
-
Kinase reaction buffer
-
Test compound at various concentrations
-
Kinase
-
Substrate
-
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For example, in a radiometric assay, the phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured. In a luminescence-based assay like ADP-Glo™, the amount of ADP produced is converted into a light signal.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Src Phosphorylation Assay
This protocol describes a method to assess the inhibitory effect of a compound on Src kinase activity within a cellular context.
Principle: This assay measures the phosphorylation of Src at its activation loop (tyrosine 419 in humans) or a downstream substrate in intact cells. Inhibition of Src activity by a test compound results in reduced phosphorylation, which can be quantified by methods like Western blotting or cell-based ELISA.
Materials:
-
Cell line expressing Src (e.g., human cancer cell lines)
-
Cell culture medium and supplements
-
Test compound (e.g., A-419259)
-
Stimulant (optional, e.g., growth factors to activate Src signaling)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr419), anti-total-Src)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Western blot or ELISA detection reagents
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a few hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
(Optional) Stimulate the cells with a growth factor to induce Src activation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate.
-
-
Detection of Phosphorylation:
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for phospho-Src (Tyr419).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total Src as a loading control.
-
-
Cell-based ELISA:
-
Use a commercially available ELISA kit that captures total Src and detects the phosphorylated form with a specific antibody.
-
-
-
Data Analysis:
-
For Western blotting, quantify the band intensities and normalize the phospho-Src signal to the total Src signal.
-
For ELISA, calculate the phospho-Src levels based on the standard curve.
-
Plot the percentage of inhibition of Src phosphorylation against the inhibitor concentration to determine the cellular IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Src signaling pathway and a general workflow for determining the IC50 of a kinase inhibitor.
Caption: Simplified Src signaling pathway.
Caption: General workflow for IC50 determination.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Saracatinib | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
Validating A-419259 (GMP) Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of A-419259, a potent Src family kinase (SFK) inhibitor, in live cells, with a focus on methodologies suitable for a Good Manufacturing Practice (GMP) environment. We offer a comparative analysis of A-419259 against other commercially available SFK inhibitors, Dasatinib and Bosutinib, and provide detailed protocols for state-of-the-art live-cell target engagement assays.
A-419259 is a selective, ATP-competitive inhibitor of Src family kinases, including Src, Lck, and Lyn, with IC50 values in the low nanomolar range.[1] It functions by blocking the autophosphorylation of these kinases, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the STAT5 and Erk pathways.[1] This guide will explore robust methods to quantify the interaction of A-419259 with its intended targets within the complex milieu of a living cell, a critical step in preclinical and clinical development. A GMP-grade version of A-419259 is commercially available, enabling its use in studies requiring high purity and batch-to-batch consistency.[1][2]
Src Family Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Their aberrant activation is a hallmark of many cancers. The following diagram illustrates a simplified signaling cascade involving Src.
Comparison of A-419259 with Alternative Src Family Kinase Inhibitors
A-419259's efficacy in live cells should be benchmarked against other well-characterized SFK inhibitors. Dasatinib and Bosutinib are two such inhibitors with established clinical relevance.
| Inhibitor | Primary Targets | Reported IC50 (Src) | Key Characteristics |
| A-419259 | Src, Lck, Lyn | 9 nM[1] | Potent and selective pyrrolo-pyrimidine inhibitor.[1] |
| Dasatinib | BCR-ABL, Src family kinases, c-KIT, PDGFR | 0.8 nM (in vitro) | Dual BCR-ABL and Src family kinase inhibitor. |
| Bosutinib | Src, Abl | 1.2 nM (in vitro) | Dual Src/Abl inhibitor with a distinct tolerability profile. |
Note: IC50 values can vary depending on the assay conditions. Direct head-to-head comparison in the same live-cell assay is recommended for accurate assessment.
Experimental Methods for Validating Target Engagement in Live Cells
To rigorously validate the engagement of A-419259 with Src family kinases in a cellular context, several advanced techniques can be employed. These methods are amenable to adaptation for a GMP environment, ensuring data integrity and reproducibility.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure compound binding to a specific protein target in live cells.[3]
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Transfect cells with a plasmid encoding a NanoLuc®-Src fusion protein using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Assay Preparation:
-
Trypsinize and resuspend the transfected cells in Opti-MEM.
-
Seed the cells into a 96-well or 384-well white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of A-419259 (GMP), Dasatinib, and Bosutinib in Opti-MEM.
-
Add the NanoBRET™ Tracer (e.g., K-4 for Src) to the cells, followed by the addition of the test compounds.[3]
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation and Signal Detection:
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
Prepare the Nano-Glo® Substrate according to the manufacturer's instructions and add it to each well.
-
Read the plate on a luminometer capable of measuring donor and acceptor wavelengths (e.g., 460nm and >600nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding in live cells or cell lysates.[4]
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a Bcr-Abl+ leukemia cell line like K-562) to a suitable confluency.
-
Treat the cells with various concentrations of A-419259 (GMP), Dasatinib, or Bosutinib, including a vehicle control, for a defined period.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Protein Extraction and Separation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Protein Detection and Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the levels of soluble Src protein in each sample using a quantitative method such as Western blotting with a specific anti-Src antibody or an ELISA-based assay.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble Src protein as a function of temperature for each compound concentration.
-
The shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. An isothermal dose-response curve can also be generated by heating at a single, optimized temperature with varying compound concentrations.[5]
-
FRET-based Biosensors
Fluorescence Resonance Energy Transfer (FRET)-based biosensors are genetically encoded reporters that can visualize and quantify kinase activity in real-time within living cells.[6] These biosensors typically consist of a donor and an acceptor fluorophore linked by a peptide containing a kinase-specific phosphorylation site and a phosphopeptide-binding domain.
-
Biosensor Expression:
-
Transfect the target cells with a plasmid encoding a Src FRET biosensor.
-
Allow 24-48 hours for biosensor expression.
-
-
Live-Cell Imaging:
-
Plate the transfected cells on a glass-bottom dish suitable for microscopy.
-
Mount the dish on a fluorescence microscope equipped for FRET imaging (with appropriate excitation and emission filters for the donor and acceptor fluorophores).
-
-
Stimulation and Inhibition:
-
Acquire baseline FRET images of the cells.
-
Stimulate the cells with an appropriate agonist (e.g., epidermal growth factor or platelet-derived growth factor) to activate Src kinase.
-
Add A-419259 (GMP) or other inhibitors at desired concentrations and continue to acquire images over time.
-
-
FRET Analysis:
-
Calculate the FRET ratio (acceptor emission / donor emission) for each cell over time.
-
A decrease in the FRET ratio upon inhibitor addition indicates a reduction in Src kinase activity and thus target engagement.
-
Conclusion
Validating the target engagement of A-419259 (GMP) in live cells is a cornerstone of its preclinical and clinical development. The methodologies outlined in this guide—NanoBRET™, CETSA®, and FRET-based biosensors—provide robust and quantitative means to assess the interaction of A-419259 with its intended Src family kinase targets in a physiologically relevant setting. For GMP-compliant studies, it is imperative to perform head-to-head comparisons of A-419259 with relevant alternatives like Dasatinib and Bosutinib using these validated assays. Such comparative data will be invaluable for establishing the potency, selectivity, and therapeutic potential of A-419259.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Our Research — CETSA [cetsa.org]
- 6. FRET analysis of protein tyrosine kinase c-Src activation mediated via aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
A-419259 vs. Imatinib in Bcr-Abl-Negative Myeloproliferative Neoplasms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of A-419259 and imatinib, focusing on their therapeutic potential and mechanisms of action in the context of Bcr-Abl-negative myeloproliferative neoplasms (MPNs). While direct head-to-head studies in this specific indication are limited, this document synthesizes available preclinical and clinical data to offer insights into their distinct roles and potential applications.
Executive Summary
Imatinib, a cornerstone in the treatment of Bcr-Abl-positive chronic myeloid leukemia (CML), has shown variable efficacy in Bcr-Abl-negative MPNs.[1][2][3][4] Its success in this heterogeneous group of disorders is largely confined to cases driven by specific mutations that render them sensitive to imatinib's inhibitory action, such as rearrangements of the platelet-derived growth factor receptor (PDGFR).[1][3][5][6] In contrast, A-419259, a potent, broad-spectrum inhibitor of Src family kinases (SFKs), represents a different therapeutic strategy.[7][8] While much of the research on A-419259 has been in the context of CML, its mechanism of targeting downstream signaling pathways, such as Stat5 and Erk, suggests potential applicability in Bcr-Abl-negative MPNs where these pathways are often dysregulated.[7]
Mechanism of Action
Imatinib: Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases. In Bcr-Abl-negative MPNs, its therapeutic efficacy is primarily attributed to the inhibition of constitutively activated PDGFRα and PDGFRβ fusion proteins, as well as c-Kit.[6][9][10] Its success is therefore highly dependent on the presence of these specific molecular targets.[1][3][4]
A-419259: A-419259 is a second-generation pyrrolo-pyrimidine that acts as a potent pan-inhibitor of Src family kinases (SFKs), including Src, Lck, and Lyn.[8] SFKs are critical downstream mediators in various signaling pathways initiated by growth factor receptors and oncogenic tyrosine kinases.[7] By inhibiting SFKs, A-419259 can block proliferation and induce apoptosis in malignant cells that are dependent on these signaling cascades.[7][8] This mechanism suggests a broader potential application in MPNs where SFK activity is heightened, independent of the specific driver mutation.
Comparative Efficacy Data
Table 1: Preclinical Activity of A-419259 in CML Cell Lines
| Parameter | Cell Line | Value | Reference |
| IC50 (Src) | - | 9 nM | [8] |
| IC50 (Lck) | - | 3 nM | [8] |
| IC50 (Lyn) | - | 3 nM | [8] |
| IC50 (Cell Proliferation) | K-562 | 0.1 - 0.3 µM | [8] |
| IC50 (Cell Proliferation) | Meg-01 | ~0.1 µM | [8] |
| Apoptosis Induction | K-562 | Starting at 0.1 µM | [8] |
Table 2: Clinical Efficacy of Imatinib in Bcr-Abl-Negative MPNs
| MPN Subtype | Key Molecular Target | Clinical Response | Reference |
| Chronic Eosinophilic Leukemia (CEL) | FIP1L1-PDGFRA | Significant Clinical Benefit | [1][3] |
| Systemic Mast Cell Disease (SMCD) | FIP1L1-PDGFRA | Significant Clinical Benefit | [1][3] |
| Chronic Myelomonocytic Leukemia (CMML) | TEL-PDGFRB | Significant Clinical Benefit | [1][3] |
| Primary Myelofibrosis (PMF) | Various/Often Absent | Disappointing | [1][3] |
| Polycythemia Vera (PV) | JAK2V617F | Modest | [1][3] |
| Essential Thrombocythemia (ET) | JAK2V617F | Limited Data | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating kinase inhibitors.
Caption: Targeted signaling pathways of Imatinib and A-419259.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are summarized below.
Cell Proliferation Assay (CellTiter-Blue)
-
Cell Plating: Plate hematopoietic cells (e.g., CD34+ primary cells or cell lines) in triplicate in 96-well plates at a density of 10^5 cells/mL.[7]
-
Drug Incubation: Treat cells with varying concentrations of A-419259 or imatinib.
-
Incubation Period: Incubate the plates for a specified period (e.g., 16 or 48 hours).[7]
-
Reagent Addition: Add CellTiter-Blue reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure fluorescence at the appropriate excitation and emission wavelengths to determine cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the inhibitor concentration.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with the desired concentrations of A-419259 or imatinib for a specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Western Blotting for Phosphoprotein Levels
-
Cell Lysis: Treat cells with the inhibitor for a short period (e.g., minutes to hours), then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Stat5, phospho-Erk) and total protein as a loading control. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities to assess the change in protein phosphorylation levels upon inhibitor treatment.
Conclusion and Future Directions
Imatinib has a well-defined but narrow role in the treatment of Bcr-Abl-negative MPNs, being highly effective only in subtypes with specific molecular targets. A-419259, with its broad-spectrum inhibition of SFKs, presents a mechanistically distinct approach that could be beneficial in a wider range of Bcr-Abl-negative MPNs, particularly those with activated SFK-dependent signaling.
Further research is warranted to directly compare the efficacy of A-419259 and imatinib in preclinical models of various Bcr-Abl-negative MPNs, including those with and without known imatinib-sensitive mutations. Such studies would be crucial in defining the potential clinical utility of SFK inhibition as a therapeutic strategy for this diverse group of hematological malignancies. The investigation of combination therapies, potentially pairing SFK inhibitors with other targeted agents like JAK inhibitors, may also represent a promising avenue for future drug development.
References
- 1. Imatinib and tyrosine kinase inhibition, in the management of BCR-ABL negative myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imatinib and tyrosine kinase inhibition, in the management of BCR-ABL negative myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. dovepress.com [dovepress.com]
- 5. Durable responses to imatinib in patients with PDGFRB fusion gene-positive and BCR-ABL-negative chronic myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imatinib targets other than bcr/abl and their clinical relevance in myeloid disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. ashpublications.org [ashpublications.org]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A-419259: A Comparative Analysis of its Cross-reactivity with c-Abl and PKC Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor A-419259's activity against its primary targets, the Src family kinases, versus its cross-reactivity with the tyrosine kinase c-Abl and the serine/threonine kinase Protein Kinase C (PKC). The information presented is supported by experimental data to aid in the evaluation of A-419259's selectivity and potential applications in research and drug development.
Executive Summary
A-419259 is a potent, second-generation pyrrolo-pyrimidine inhibitor with high affinity for the Src family of tyrosine kinases.[1][2] Experimental data demonstrates that A-419259 exhibits significant selectivity for Src family kinases over both c-Abl and PKC. This high degree of selectivity makes A-419259 a valuable tool for studying Src-mediated signaling pathways with minimal off-target effects on c-Abl and PKC.
Data Presentation
The inhibitory activity of A-419259 against various kinases is summarized in the table below, with data presented as IC50 values (the half-maximal inhibitory concentration). Lower IC50 values indicate greater potency.
| Kinase Target | IC50 (nM) | Kinase Family |
| Lck | <3 | Src Family |
| Lyn | <3 | Src Family |
| Hck | 0.43 | Src Family |
| Src | 9 | Src Family |
| c-Abl | 3000 | Abl Family |
| PKC | >33,000 | AGC Family |
Experimental Protocols
The following is a representative protocol for an in vitro kinase assay to determine the IC50 values of A-419259. This protocol is based on commonly used ELISA-based methods for assessing kinase activity.[1]
Objective: To determine the concentration of A-419259 required to inhibit 50% of the enzymatic activity of Src, c-Abl, and PKC.
Materials:
-
Recombinant human Src, c-Abl, and PKC enzymes
-
Specific peptide substrates for each kinase
-
A-419259 compound
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
96-well microplates
-
Phospho-specific antibodies for each substrate
-
HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with the specific peptide substrate for the kinase being assayed. Incubate and then wash the wells to remove any unbound substrate.
-
Inhibitor Preparation: Prepare a serial dilution of A-419259 in kinase buffer.
-
Kinase Reaction: Add the respective kinase (Src, c-Abl, or PKC) to the wells, followed by the various concentrations of A-419259.
-
Initiation of Phosphorylation: Add ATP to each well to start the phosphorylation reaction. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection:
-
Wash the wells to remove the kinase, inhibitor, and ATP.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate and wash.
-
Add an HRP-conjugated secondary antibody. Incubate and wash.
-
Add TMB substrate and incubate until a blue color develops.
-
-
Measurement: Stop the reaction by adding a stop solution, which will turn the color to yellow. Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the A-419259 concentration. The IC50 value is determined from the resulting dose-response curve.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for Src family kinases, c-Abl, and PKC, highlighting their distinct roles in cellular processes.
References
A Comparative Analysis of A-419259 and SU6656 in Head and Neck Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Src family kinase inhibitors, A-419259 and SU6656, with a focus on their application in head and neck cancer cell lines. While direct comparative studies are limited, this document synthesizes available data to offer insights into their respective mechanisms, efficacy, and experimental considerations.
Executive Summary
Both A-419259 and SU6656 are potent inhibitors of Src family kinases (SFKs), which are frequently upregulated in head and neck squamous cell carcinoma (HNSCC) and play a crucial role in tumor progression, proliferation, and invasion.[1] SU6656 has been evaluated in HNSCC cell lines, demonstrating anti-proliferative effects.[1] Data for A-419259 in HNSCC is less direct, with much of the existing research focused on other malignancies such as chronic myeloid leukemia (CML). This guide aims to bridge the knowledge gap by presenting available data for both compounds and providing detailed experimental protocols to facilitate further research.
Quantitative Data Comparison
| Parameter | A-419259 | SU6656 | Head and Neck Cancer Cell Lines Tested | Reference |
| Target Kinases (IC50) | Src (9 nM), Lck (<3 nM), Lyn (<3 nM) | Src (280 nM), Yes (20 nM), Lyn (130 nM), Fyn (170 nM) | N/A for A-419259; UT-SCC-45, UT-SCC-54, UT-SCC-60A for SU6656 | [1] |
| Effect on Proliferation (IC50) | Data not available for HNSCC | UT-SCC-45: ~5 µM, UT-SCC-54: ~2.5 µM, UT-SCC-60A: ~5 µM | UT-SCC-45, UT-SCC-54, UT-SCC-60A | [1] |
| Effect on Apoptosis | Induces apoptosis in CML cell lines | Moderate pro-apoptotic effects observed in HNSCC | Data for HNSCC not available for A-419259 | [1] |
Signaling Pathways
Both A-419259 and SU6656 target the Src family kinases, which are key nodes in multiple signaling pathways implicated in cancer. The diagram below illustrates the central role of Src kinases and their downstream effectors in head and neck cancer. Inhibition of Src can disrupt critical cellular processes such as proliferation, survival, and migration.[2]
Caption: Simplified signaling pathway of Src Family Kinases in head and neck cancer.
Experimental Workflow
A typical workflow to compare the efficacy of A-419259 and SU6656 in head and neck cancer cell lines would involve a series of in vitro assays. The following diagram outlines a logical experimental progression.
Caption: Experimental workflow for comparing A-419259 and SU6656 in HNSCC cell lines.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of A-419259 and SU6656 on the proliferation of head and neck cancer cell lines.
Materials:
-
Head and neck cancer cell lines (e.g., FaDu, Cal27, SCC-25)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
A-419259 and SU6656 stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of A-419259 and SU6656 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with A-419259 and SU6656.
Materials:
-
Head and neck cancer cell lines
-
6-well plates
-
A-419259 and SU6656
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with A-419259 or SU6656 at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Objective: To assess the effect of A-419259 and SU6656 on the phosphorylation of Src and its downstream targets.
Materials:
-
Head and neck cancer cell lines
-
A-419259 and SU6656
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, anti-phospho-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with A-419259 or SU6656 for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
A-419259 and SU6656 are both valuable tools for investigating the role of Src family kinases in head and neck cancer. While SU6656 has demonstrated efficacy in HNSCC cell lines, further research is needed to evaluate the potential of A-419259 in this specific cancer type. The provided experimental protocols offer a framework for conducting direct comparative studies to elucidate the relative potency and mechanisms of action of these two inhibitors. Such studies will be crucial for guiding the development of more effective targeted therapies for head and neck cancer.
References
Comparative Analysis of A-419259 and Saracatinib in Fibrotic Diseases
A Comparative Guide for Researchers and Drug Development Professionals
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, present a significant therapeutic challenge. This guide provides a comparative analysis of two Src family kinase inhibitors, A-419259 and saracatinib, and their potential roles in mitigating fibrotic processes. While saracatinib has been the subject of extensive preclinical investigation in the context of pulmonary fibrosis, data on A-419259 in fibrotic diseases is not currently available. This comparison, therefore, draws upon the established anti-fibrotic mechanisms of saracatinib and the known biochemical profile of A-419259 to offer a forward-looking perspective for researchers.
At a Glance: Key Properties of A-419259 and Saracatinib
| Feature | A-419259 | Saracatinib (AZD0530) |
| Primary Target(s) | Src family kinases (Src, Lck, Lyn, Hck)[1] | Dual inhibitor of Src and Bcr-Abl tyrosine kinases[2] |
| Therapeutic Area (Studied) | Chronic Myelogenous Leukemia (CML) and other cancers[3] | Idiopathic Pulmonary Fibrosis (IPF), Cancer[4][5][6] |
| Mechanism in Fibrosis | Not directly studied. Potential based on Src inhibition. | Inhibits TGF-β-induced fibrogenesis, myofibroblast differentiation, and collagen deposition[7][8] |
| Preclinical Fibrosis Models | No data available. | In vitro (human lung fibroblasts), in vivo (bleomycin and Ad-TGF-β mouse models), and ex vivo (precision-cut lung slices)[4][6][7] |
Mechanism of Action and Signaling Pathways
Saracatinib: A Multi-Faceted Inhibitor of Fibrotic Signaling
Saracatinib has demonstrated significant anti-fibrotic effects in preclinical models of pulmonary fibrosis.[4][5][7] Its primary mechanism involves the inhibition of Src family kinases, which are crucial downstream mediators of pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) pathway.[7][8]
TGF-β is a key cytokine that drives the differentiation of fibroblasts into contractile, matrix-producing myofibroblasts, a hallmark of fibrosis.[8] Saracatinib effectively blocks TGF-β-induced Src kinase activation, thereby inhibiting myofibroblast differentiation and the subsequent deposition of extracellular matrix components like collagen.[8] Transcriptomic analyses have revealed that saracatinib can revert fibrogenic pathways, including those related to epithelial-mesenchymal transition (EMT), immune responses, and extracellular matrix organization.[6][7]
A-419259: A Potent Src Inhibitor with Untapped Potential in Fibrosis
A-419259 is a potent, second-generation pyrrolo-pyrimidine inhibitor of Src family kinases, including Src, Lck, and Lyn.[3] Its activity has been primarily characterized in the context of chronic myelogenous leukemia (CML), where it effectively inhibits the Bcr-Abl signaling pathway, a key driver of the disease. A-419259 has been shown to block proliferation and induce apoptosis in CML cell lines.
Given that Src kinases are a point of convergence for multiple pro-fibrotic signaling pathways, it is plausible that A-419259 could exert anti-fibrotic effects similar to saracatinib. However, this remains to be experimentally validated.
Preclinical Data Summary
Saracatinib in Pulmonary Fibrosis Models
The anti-fibrotic efficacy of saracatinib has been evaluated in multiple preclinical models, where it has shown equal or superior performance compared to the FDA-approved drugs for IPF, nintedanib and pirfenidone.[4][6][7]
| Model | Key Findings | Reference |
| In Vitro (Normal Human Lung Fibroblasts) | - Inhibited TGF-β-induced fibrogenic processes. - Reduced expression of pro-fibrotic genes. | [7] |
| In Vivo (Bleomycin-induced mouse model) | - Significantly reduced lung collagen content. - Decreased expression of α-smooth muscle actin (Acta2) and collagen type I alpha 1 chain (Col1a1). | [7] |
| In Vivo (Ad-TGF-β-induced mouse model) | - Attenuated TGF-β-induced fibrotic pathways. | [7] |
| Ex Vivo (Precision-cut lung slices from IPF patients) | - Reduced expression of pro-fibrotic genes and lowered collagen levels. | [4] |
A-419259 in Cancer Models
The available data for A-419259 is primarily from studies in cancer cell lines and animal models.
| Model | Key Findings | Reference |
| In Vitro (CML cell lines K-562, Meg-01) | - Inhibited cell proliferation with IC50 values between 0.1 and 0.3 µM. - Potently induced apoptosis. | [3] |
| In Vivo (Orthotopic CAL51 breast cancer model in nude mice) | - Significantly reduced tumor growth compared to vehicle controls. | [3] |
Experimental Protocols
Saracatinib in Preclinical Pulmonary Fibrosis Studies
-
In Vitro Studies with Normal Human Lung Fibroblasts (NHLFs):
-
Cell Culture: Primary NHLFs are cultured in fibroblast growth medium.
-
Treatment: Cells are pre-treated with saracatinib at various concentrations for a specified time (e.g., 1 hour) before stimulation with recombinant human TGF-β1 (e.g., 1 ng/mL) for 24-48 hours.
-
Analysis:
-
Western Blot: To assess the phosphorylation of Src and the expression of fibrotic markers like α-smooth muscle actin (α-SMA) and collagen.
-
RT-qPCR: To measure the mRNA levels of pro-fibrotic genes (e.g., ACTA2, COL1A1).
-
Immunofluorescence: To visualize the expression and organization of α-SMA stress fibers.
-
-
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model:
-
Induction of Fibrosis: C57BL/6 mice are intratracheally instilled with a single dose of bleomycin sulfate (e.g., 1.5 U/kg) to induce lung injury and subsequent fibrosis.
-
Treatment: Saracatinib (e.g., 25 mg/kg) or vehicle is administered daily via oral gavage, starting on a specific day post-bleomycin administration (e.g., day 7) for a defined period (e.g., 14 days).
-
Analysis:
-
Histology: Lungs are harvested, fixed, and stained with Masson's trichrome to assess the extent of fibrosis.
-
Hydroxyproline Assay: To quantify total lung collagen content.
-
RT-qPCR and Western Blot: To analyze the expression of fibrotic markers in lung homogenates.
-
-
Conclusion and Future Directions
Saracatinib has emerged as a promising therapeutic candidate for fibrotic diseases, with a well-defined mechanism of action and robust preclinical data in pulmonary fibrosis.[4][6][7] Its ability to target the central role of Src kinases in pro-fibrotic signaling pathways underscores the potential of this therapeutic strategy.
A-419259, as a potent inhibitor of the same kinase family, represents an intriguing but un-investigated compound in the context of fibrosis. Future research should focus on evaluating the anti-fibrotic efficacy of A-419259 in relevant in vitro and in vivo models. A direct comparative study of A-419259 and saracatinib would be highly valuable to determine their relative potency and efficacy in inhibiting fibrotic processes. Such studies would not only elucidate the potential of A-419259 as a novel anti-fibrotic agent but also provide deeper insights into the specific roles of different Src family kinases in the pathogenesis of fibrotic diseases.
References
- 1. Novel Small-Molecule ROCK2 Inhibitor GNS-3595 Attenuates Pulmonary Fibrosis in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Identification of a myofibroblast differentiation program during neonatal lung development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Experimental Cancer Drug Could be Effective in Treating Idiopathic Pulmonary Fibrosis [nationaljewish.org]
- 6. Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the Off-Target Kinase Inhibition Profile of A-419259
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for interpreting experimental results and advancing therapeutic candidates. This guide provides an objective comparison of the off-target kinase inhibition profile of A-419259, a potent Src family kinase inhibitor, with other widely used inhibitors, Saracatinib (AZD0530) and PP2. The information presented is supported by experimental data to facilitate informed decisions in research and development.
A-419259 is a pyrrolo-pyrimidine compound known to be a selective inhibitor of Src family kinases.[1][2] However, a comprehensive understanding of its interactions across the human kinome is crucial for accurately attributing its biological effects. This guide summarizes the available quantitative data on its on-target and off-target activities and compares them with those of other inhibitors targeting the same pathway.
Quantitative Kinase Inhibition Profile
The following tables summarize the in vitro inhibitory activities of A-419259, Saracatinib, and PP2 against a panel of kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), allows for a direct comparison of the potency and selectivity of these compounds.
Table 1: On-Target Kinase Inhibition Profile of A-419259 and Comparator Compounds
| Kinase | A-419259 IC50 (nM) | Saracatinib (AZD0530) IC50 (nM) | PP2 IC50 (nM) |
| Src | 9[1] | 2.7[3] | - |
| Lck | <3[1] | <4[3] | 4[4] |
| Lyn | <3[1] | 5[3] | - |
| Fyn | - | 4[3] | 5[4] |
| Hck | 11.26 | - | 5 |
| c-Yes | - | 4[3] | - |
| Blk | - | 10[3] | - |
| Fgr | - | 10[3] | - |
Table 2: Off-Target Kinase Inhibition Profile of A-419259 and Comparator Compounds
| Kinase | A-419259 IC50 (nM) | Saracatinib (AZD0530) IC50 (nM) | PP2 IC50 (nM) |
| c-Abl | 3000 | - | - |
| PKC | >33000 | - | - |
| EGFR | - | - | 480 |
| ZAP-70 | - | - | >100,000 |
| JAK2 | - | - | >50,000 |
Note: A comprehensive KINOMEscan profile for A-419259 at a concentration of 1 µM has been reported to show interaction with 19 out of 468 kinases, indicating a relatively narrow off-target profile. However, the specific data for these 19 kinases is not publicly available in the reviewed literature.
Experimental Protocols
The determination of kinase inhibition profiles is critical for the characterization of small molecule inhibitors. A widely accepted method for quantifying inhibitor potency is the in vitro kinase assay, which measures the ability of a compound to block the phosphorylation of a substrate by a specific kinase. The LanthaScreen® Eu Kinase Binding Assay is a robust and common method for this purpose.
LanthaScreen® Eu Kinase Binding Assay Protocol
This protocol outlines a general procedure for determining the IC50 value of a kinase inhibitor using a competitive binding assay format.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Solution: Prepare a solution of the purified kinase of interest in kinase buffer at a concentration that is twice the final desired concentration.
-
Tracer Solution: Prepare a fluorescently labeled tracer (an ATP-competitive ligand) in kinase buffer at a concentration that is twice its Kd for the target kinase.
-
Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor (e.g., A-419259) in DMSO, and then dilute further in kinase buffer to achieve a 2x final concentration series.
2. Assay Procedure:
-
Add 5 µL of the 2x inhibitor dilution to the wells of a 384-well microplate. Include a vehicle control (DMSO) for determining 0% inhibition and a positive control inhibitor for 100% inhibition.
-
Add 5 µL of the 2x kinase solution to each well.
-
Add 5 µL of the 2x tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
3. Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the TR-FRET signal.
Visualizations
Src Signaling Pathway
The following diagram illustrates a simplified representation of the Src signaling pathway. Src, a non-receptor tyrosine kinase, plays a crucial role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. It acts as a central node, receiving signals from various cell surface receptors, such as receptor tyrosine kinases (RTKs) and integrins, and relaying them to downstream effector pathways.
Caption: Simplified Src signaling pathway and the inhibitory action of A-419259.
Experimental Workflow: Kinase Inhibition Assay
The following diagram outlines the key steps involved in a typical in vitro kinase inhibition assay to determine the IC50 of a compound.
Caption: Workflow for an in vitro kinase inhibition assay.
References
Validating the Anti-Proliferative Effects of A-419259 in Imatinib-Resistant Chronic Myeloid Leukemia (CML): A Comparative Guide
This guide provides a comparative analysis of A-419259, a potent Src family kinase inhibitor, and its potential anti-proliferative effects in the context of imatinib-resistant Chronic Myeloid Leukemia (CML). For a comprehensive evaluation, its performance is benchmarked against established tyrosine kinase inhibitors (TKIs), Dasatinib and Ponatinib, which are used in clinical practice to treat imatinib-resistant CML.
Introduction to Imatinib Resistance in CML
Imatinib, a first-generation TKI targeting the BCR-ABL fusion protein, revolutionized the treatment of CML. However, a significant portion of patients develop resistance, often due to mutations in the ABL kinase domain or through the activation of alternative, BCR-ABL-independent signaling pathways. One of the key alternative pathways involves the hyperactivation of Src family kinases (SFKs), such as LYN and HCK, which can promote cell survival and proliferation despite the inhibition of BCR-ABL by imatinib. This has led to the development of next-generation TKIs with broader kinase inhibition profiles.
A-419259 is a potent and selective inhibitor of the Src family of kinases. Its high affinity for SFKs makes it a valuable research tool and a potential therapeutic candidate for overcoming imatinib resistance mediated by SFK activation. This guide will compare the kinase inhibition profile of A-419259 with that of Dasatinib, a dual BCR-ABL and Src family kinase inhibitor, and Ponatinib, a pan-BCR-ABL inhibitor effective against most known resistance mutations.
Comparative Kinase Inhibition Profiles
The following table summarizes the in vitro potency (IC50 values) of A-419259, Dasatinib, and Ponatinib against key kinases implicated in CML. Lower IC50 values indicate greater potency.
| Kinase Target | A-419259 IC50 (nM) | Dasatinib IC50 (nM) | Ponatinib IC50 (nM) | Therapeutic Rationale |
| c-Src | 1 | <1 | 5.4 | A primary member of the Src family kinases, often upregulated in imatinib resistance. |
| Lck | 4 | 1.1 | 30 | A Src family kinase involved in cell signaling. |
| Lyn | 5 | <1 | 13 | A key Src family kinase implicated in BCR-ABL-independent resistance in CML. |
| c-Abl (native) | >10,000 | <1 | 0.37 | The non-fused form of the Abl kinase. |
| BCR-ABL | Not widely reported | <1 | 0.4 | The primary oncogenic driver in CML. |
| BCR-ABL (T315I) | Not applicable | >600 | 2.0 | The "gatekeeper" mutation conferring broad TKI resistance. |
Note: IC50 values are compiled from various biochemical and cellular assays and may vary between studies. A-419259's data primarily reflects its potent Src family kinase inhibition, as it is not a direct BCR-ABL inhibitor.
Signaling Pathways in Imatinib-Resistant CML
The diagram below illustrates the signaling pathways in CML and highlights the points of intervention for Imatinib, A-419259/Dasatinib (targeting Src family kinases), and Ponatinib.
Caption: CML signaling pathways and TKI intervention points.
Experimental Protocol: Anti-Proliferative Assay
This protocol outlines a common method for assessing the anti-proliferative effects of kinase inhibitors on CML cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of A-419259, Dasatinib, and Ponatinib in imatinib-sensitive and imatinib-resistant CML cell lines.
Materials:
-
CML cell lines (e.g., K562 - imatinib-sensitive, K562-R - imatinib-resistant with upregulated Lyn, Ba/F3 BCR-ABL, Ba/F3 BCR-ABL T315I)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
A-419259, Dasatinib, Ponatinib (dissolved in DMSO to create 10 mM stock solutions)
-
96-well flat-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer for plate reading
Methodology:
-
Cell Seeding: Harvest logarithmically growing cells, determine cell density, and seed 5,000 cells per well in 90 µL of medium into a 96-well plate.
-
Compound Preparation: Prepare a 2x serial dilution of each inhibitor (A-419259, Dasatinib, Ponatinib) in culture medium. A typical concentration range would be from 10 µM down to 0.1 nM. Include a DMSO-only control.
-
Cell Treatment: Add 10 µL of the 2x compound dilutions to the corresponding wells, resulting in a final volume of 100 µL and the desired final inhibitor concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the luminescence readings to the DMSO control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithmic concentration of the inhibitor.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each compound.
-
Experimental Workflow
The following diagram outlines the workflow for the anti-proliferative assay described above.
Caption: Workflow for determining IC50 values in CML cells.
Conclusion
The validation of A-419259's anti-proliferative effects in imatinib-resistant CML is strongly supported by its potent inhibition of Src family kinases, a known mechanism of resistance. While direct head-to-head data against TKIs in CML cell lines is limited in published literature, its biochemical profile suggests it would be highly effective in CML models where resistance is driven by SFK activation.
A comparative analysis with Dasatinib, which also targets Src kinases, and Ponatinib, which has a broader inhibitory profile against mutated BCR-ABL, provides a framework for its potential utility. A-419259 could serve as a highly selective tool to dissect the specific role of SFKs in CML proliferation and survival, and represents a class of compounds with therapeutic potential in patient populations with this specific resistance mechanism. Further studies using the experimental protocols outlined above are warranted to fully characterize its efficacy in relevant preclinical models.
Safety Operating Guide
Proper Disposal Procedures for A 419259 (GMP)
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for A 419259, a potent inhibitor of the Src family of kinases. Adherence to these guidelines is crucial for maintaining laboratory safety and ensuring environmental compliance, particularly under Good Manufacturing Practice (GMP) standards.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of A 419259 is foundational to its safe handling and disposal. The following table summarizes key quantitative data for A 419259 and its common salt form, A 419259 trihydrochloride.
| Property | Value | Reference |
| Chemical Name | 7-[trans-4-(4-Methyl-1-piperazinyl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | [1] |
| Synonyms | RK-20449 | [1] |
| Molecular Formula | C₂₉H₃₄N₆O (free base) | [1] |
| Molecular Weight | 482.63 g/mol (free base) | |
| CAS Number | 364042-47-7 (free base) | |
| Formulation | Crystalline solid | [1] |
| Solubility | Methanol: 1.4 mg/mLDMSO: 10 mg/mL (Sonication recommended)Water: 59.2 mg/mL (as trihydrochloride salt) | [1][2] |
| Storage Temperature | -20°C (Solid) | [1][2] |
| Stability | ≥ 4 years at -20°C | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of A 419259 in a laboratory setting. These procedures are based on general chemical safety principles and information derived from available Safety Data Sheets (SDS). Note: All disposal activities must comply with local, state, and federal regulations.
1. Personal Protective Equipment (PPE): Before handling A 419259, ensure appropriate PPE is worn, including:
-
Safety glasses with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation:
-
Solid Waste: Unused or expired A 419259 powder should be collected in a clearly labeled, sealed container designated for chemical waste. Do not mix with other chemical waste unless compatibility is confirmed.
-
Liquid Waste: Solutions containing A 419259 should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Avoid mixing with incompatible solvents.
-
Contaminated Materials: All materials that have come into contact with A 419259, such as pipette tips, vials, and absorbent paper, should be considered contaminated and disposed of in the designated solid chemical waste container.
3. Spill Management: In the event of a spill:
-
Evacuate the immediate area to prevent exposure.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully collect the absorbed material into a sealed container for chemical waste.
-
Decontaminate the spill area with a suitable solvent, such as alcohol, and wipe clean.[3]
4. Final Disposal:
-
All containers of A 419259 waste must be disposed of through a licensed hazardous waste disposal company.
-
Do not dispose of A 419259 down the drain or in regular trash.
-
Follow all institutional and regulatory procedures for waste pickup and disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of A 419259.
Caption: A flowchart outlining the key steps for the safe disposal of A 419259.
Experimental Protocols
The information provided in this document is focused on the safe disposal of A 419259 and does not pertain to experimental protocols for its use in research. For detailed methodologies on the application of A 419259 in experimental settings, researchers should consult peer-reviewed scientific literature. The compound has been utilized in studies investigating its role as an inhibitor of Src family kinases in various cancer cell lines.[1]
Signaling Pathways
The disposal procedures for A 419259 are independent of its mechanism of action and do not directly involve biological signaling pathways. A 419259 is known to inhibit Src family kinases, which are key components of various signaling pathways involved in cell proliferation, differentiation, and survival.[1] The proper disposal of this compound ensures that it does not inadvertently impact these pathways in the environment.
References
Essential Safety and Operational Guide for Handling A-419259 (GMP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the Src family kinase inhibitor, A-419259 (GMP). As a potent chemical compound, adherence to strict safety measures is paramount to ensure personal safety and maintain a secure laboratory environment. The following information is a synthesis of best practices for handling similar chemical compounds and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) provided by the manufacturer before commencing any work.
Personal Protective Equipment (PPE) and Safety Measures
When handling A-419259 (GMP), a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses with Side Shields | Must be worn at all times when in the laboratory and handling the compound. A face shield may be required for splash hazards. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or other appropriate chemical-resistant gloves should be worn. Double-gloving is recommended, especially when handling stock solutions. |
| Laboratory Coat | A long-sleeved, buttoned lab coat is required. An impervious or disposable gown is recommended for larger quantities or splash risks. | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedure
All handling of A-419259 (GMP), particularly the weighing of the solid form and the preparation of stock solutions, must be conducted in a designated area, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize exposure.
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above. This includes a lab coat, safety glasses, and double gloves.
-
Weighing and Reconstitution: Carefully weigh the required amount of A-419259 (GMP) solid within the fume hood. To minimize dust generation, handle the powder gently. When reconstituting, add the solvent slowly and cap the vial securely before agitation.
-
Handling Solutions: Use appropriate precision tools, such as calibrated micropipettes, for transferring solutions. Avoid creating aerosols.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent.
Disposal Plan
All materials that have come into contact with A-419259 (GMP) must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, absorbent paper, pipette tips, and empty vials. These items should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing A-419259 (GMP) should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Disposal Procedures: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of A-419259 (GMP) from initial preparation to final disposal.
Safe handling workflow for A-419259 (GMP).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
